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  • Product: 5-Oxoundecanoic acid
  • CAS: 16424-28-5

Core Science & Biosynthesis

Foundational

5-oxoundecanoic acid chemical structure and physical properties

An In-Depth Technical Guide to 5-Oxoundecanoic Acid: Structural Dynamics, Chemical Properties, and Applications in Advanced Therapeutics Executive Summary 5-Oxoundecanoic acid (also known as 4-heptanoylbutyric acid or 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Oxoundecanoic Acid: Structural Dynamics, Chemical Properties, and Applications in Advanced Therapeutics

Executive Summary

5-Oxoundecanoic acid (also known as 4-heptanoylbutyric acid or 5-ketoundecanoic acid) is a bifunctional medium-chain fatty acid characterized by a terminal carboxylic acid and a ketone group at the C5 position. Historically recognized as a minor lipid metabolite, this compound has recently emerged as a critical structural scaffold in two cutting-edge domains of drug development: the synthesis of biodegradable ionizable lipids for lipid nanoparticle (LNP) nucleic acid delivery systems, and the rational design of ATP-citrate lyase (ACL) inhibitors for hypolipidemic interventions. This whitepaper deconstructs the physical properties, structural causality, and field-proven experimental protocols associated with 5-oxoundecanoic acid.

Chemical Identity and Physical Properties

The utility of 5-oxoundecanoic acid stems from its precise molecular geometry. The 11-carbon aliphatic chain provides necessary lipophilicity, while the C5 ketone introduces a localized dipole and a potential site for enzymatic degradation or further nucleophilic functionalization.

Table 1: Physicochemical Properties of 5-Oxoundecanoic Acid

PropertyValue / Description
IUPAC Name 5-Oxoundecanoic acid
Common Synonyms 4-Heptanoylbutyric acid; 5-Ketoundecanoic acid
CAS Registry Number 16424-28-5[1]
Molecular Formula C₁₁H₂₀O₃[2]
Molecular Weight 200.275 g/mol [2]
Melting Point 62 °C[2]
SMILES String CCCCCCC(=O)CCCC(=O)O[3]
Structural Features Terminal carboxylate (pKa ~4.8); C5 Ketone

Structural Causality in Therapeutic Applications

As a Senior Application Scientist, it is crucial to understand why 5-oxoundecanoic acid is selected over other aliphatic acids in drug design. Its bifunctionality dictates its behavior in complex biological and chemical systems.

Biodegradable Scaffold for Lipid Nanoparticles (LNPs)

In the development of next-generation mRNA vaccines and gene therapies, the toxicity of first-generation cationic lipids remains a significant hurdle. 5-oxoundecanoic acid is utilized as a hydrophilic tail precursor in the synthesis of novel ionizable lipids[4].

  • Causality: The terminal carboxylic acid allows for facile esterification or amidation with branched, amine-containing alcohols (e.g., 2-butyloctan-1-ol). The internal C5 ketone is the critical design element; it acts as an esterase-independent degradation handle. Once the LNP enters the reducing and enzymatically active environment of the cytosol, the ketone group facilitates rapid metabolic breakdown of the lipid tail, preventing in vivo accumulation and subsequent hepatotoxicity[5].

Competitive Inhibition of ATP-Citrate Lyase (ACL)

ACL is a cytosolic enzyme responsible for converting citrate to acetyl-CoA, a critical upstream step in cholesterol and fatty acid biosynthesis.

  • Causality: Derivatives of 5-oxoundecanoic acid (such as 11-(2,4-dichlorophenyl)-3-hydroxy-3-carboxy-5-oxoundecanoic acid) are synthesized to mimic the transition state of citrate cleavage. The 5-oxo group and the aliphatic chain perfectly occupy the hydrophobic pocket of the ACL enzyme, while the engineered carboxylate headgroups competitively block the citrate binding site, yielding reversible Ki​ values in the 1−3 μM range[6].

Experimental Methodologies and Workflows

The following protocols detail the integration of 5-oxoundecanoic acid into complex synthetic and biochemical workflows. Every step is designed as a self-validating system to ensure high-fidelity results.

Protocol 1: EDC/DMAP-Mediated Synthesis of Ionizable Lipid Precursors

This protocol describes the coupling of 5-oxoundecanoic acid with a branched alcohol to form a biodegradable lipid tail, a foundational step in LNP formulation[7].

Rationale: Steglich esterification (EDC/DMAP) is chosen over acyl chloride formation (e.g., using thionyl chloride) because the mild conditions prevent unintended enolization or self-condensation of the C5 ketone group.

Step-by-Step Procedure:

  • Activation: Dissolve 4.0 g of 5-oxoundecanoic acid in 40 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add 8.4 mL of Triethylamine (TEA) and 1.22 g of 4-dimethylaminopyridine (DMAP). Causality: TEA neutralizes the HCl salt of the coupling agent, while DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates esterification and suppresses side-reaction pathways.

  • Substrate Addition: Introduce 3.7 g of the target branched alcohol (e.g., 2-butyloctan-1-ol).

  • Coupling: Add 5.8 g of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Stir the reaction mixture continuously at 40 °C for 3 hours.

  • Workup & Self-Validation: Quench the reaction with distilled water. Extract the organic layer with ethyl acetate. The water-soluble urea byproduct of EDC partitions cleanly into the aqueous phase. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Analytical Validation: Confirm product formation via 1H -NMR. The successful esterification is validated by the downfield shift of the alcohol's α -protons (from ~3.5 ppm to ~4.1 ppm) and the preservation of the ketone signal ( α -protons to the ketone at ~2.4 ppm)[8].

LNP_Synthesis A 5-Oxoundecanoic Acid (Carboxylic Acid Donor) C EDC·HCl + DMAP (Coupling Agents) A->C Activation B Branched Alcohol/Amine (e.g., 2-butyloctan-1-ol) D O-Acylisourea Intermediate (Activated Ester) B->D Nucleophilic Attack C->D Forms E Ionizable Lipid Precursor (Ester/Amide Linkage) D->E Rearrangement/Coupling F LNP Formulation (Microfluidic Mixing) E->F Self-Assembly with RNA

Workflow: EDC/DMAP-mediated esterification of 5-oxoundecanoic acid for LNP lipid synthesis.

Protocol 2: Coupled Enzymatic Assay for ATP-Citrate Lyase Inhibition

To evaluate the efficacy of 5-oxoundecanoic acid derivatives as hypolipidemic agents, a coupled spectrophotometric assay is utilized[9].

Rationale: ACL activity cannot be easily measured directly. By coupling the ACL-mediated production of oxaloacetate to malate dehydrogenase (MDH), the reaction can be monitored in real-time via the oxidation of NADH to NAD⁺, which corresponds to a decrease in absorbance at 340 nm.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2​ , and 1 mM Dithiothreitol (DTT). Causality: DTT maintains the catalytic cysteine residues of ACL in a reduced, active state.

  • Reagent Assembly: To a UV-transparent microplate well, add the assay buffer, 0.2 mM NADH, 0.3 mM CoA, 3 mM ATP, and an excess of coupling enzyme (Malate Dehydrogenase, ~2 Units).

  • Inhibitor Incubation: Introduce the 5-oxoundecanoic acid derivative at varying concentrations (0.1 μM to 10 μM). Add purified recombinant ACL enzyme and pre-incubate at 37 °C for 10 minutes to allow the inhibitor to equilibrate within the hydrophobic binding pocket.

  • Initiation & Kinetic Monitoring: Initiate the reaction by adding 0.5 mM Citrate. Immediately monitor the decrease in absorbance at 340 nm ( A340​ ) using a microplate reader for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the A340​ decay curve. Plot V0​ versus inhibitor concentration to determine the IC50​ and apply the Cheng-Prusoff equation to derive the reversible inhibition constant ( Ki​ ).

ACL_Pathway Citrate Citrate + CoA + ATP ACL ATP-Citrate Lyase (ACL) (Target Enzyme) Citrate->ACL Substrate Binding AcetylCoA Acetyl-CoA ACL->AcetylCoA Cleavage Oxaloacetate Oxaloacetate ACL->Oxaloacetate Cleavage Inhibitor 5-Oxoundecanoic Acid Derivatives (Competitive Inhibitor) Inhibitor->ACL Blocks Hydrophobic Pocket Lipogenesis Cholesterol & Fatty Acid Synthesis AcetylCoA->Lipogenesis Precursor

Pathway: Competitive inhibition of ATP-Citrate Lyase by 5-oxoundecanoic acid derivatives.

References

  • LipidBank. "Fatty acid - LipidBank: 5-Oxoundecanoic acid." LipidBank Database.
  • Pearce, B. C., et al. "ATP-Citrate Lyase as a Target for Hypolipidemic Intervention. Design and Synthesis of 2-Substituted Butanedioic Acids as Novel, Potent Inhibitors of the Enzyme." Journal of Medicinal Chemistry - ACS Publications.
  • Google Patents. "US20220096381A1 - Lipid composition." Google Patents.
  • European Patent Office. "EP 4059505 B1 - LIPID COMPOSITION." Googleapis.

Sources

Exploratory

5-oxoundecanoic acid mechanism of action in cellular assays

Title: Unveiling the Mechanism of Action of 5-Oxoundecanoic Acid in Cellular Assays: A Technical Guide to ACLY Inhibition, Redox Modulation, and LNP Delivery Executive Summary As a Senior Application Scientist, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Mechanism of Action of 5-Oxoundecanoic Acid in Cellular Assays: A Technical Guide to ACLY Inhibition, Redox Modulation, and LNP Delivery

Executive Summary As a Senior Application Scientist, I frequently encounter molecules that serve dual roles as active pharmacophores and critical structural intermediates. 5-oxoundecanoic acid (C11H20O3) is a prime example of such a bifunctional aliphatic acid (1)[1]. While traditionally viewed as a simple chemical building block, its structural derivatives exhibit profound biological activities across lipid metabolism, oxidative stress pathways, and modern nucleic acid delivery systems. This whitepaper dissects the mechanisms of action (MoA) of 5-oxoundecanoic acid derivatives, providing field-proven, self-validating cellular assay protocols to ensure rigorous and reproducible data generation.

The Causality of Target Selection ATP-citrate lyase (ACLY) is the critical cytosolic enzyme linking carbohydrate metabolism to de novo lipogenesis by converting citrate to acetyl-CoA, the fundamental building block for cholesterol and fatty acids (2)[2]. 5-oxoundecanoic acid derivatives—specifically 2-substituted butanedioic acid analogs like (±)-11-(2,4-Dichlorophenyl)-3-hydroxy-3-carboxy-5-oxoundecanoic acid—were rationally designed to exploit this pathway. The structural causality lies in the molecule's ability to mimic the "citrate head" while utilizing a hydrophobic anchor to occupy the enzyme's binding pocket. These derivatives act as competitive inhibitors with respect to citrate, exhibiting Ki​ values in the 1–3 µM range[2].

G Citrate Citrate ACLY ATP-Citrate Lyase (ACLY) Citrate->ACLY Substrate AcetylCoA Acetyl-CoA ACLY->AcetylCoA Catalysis Lipogenesis De Novo Lipogenesis & Cholesterol Synthesis AcetylCoA->Lipogenesis Precursor Inhibitor 5-Oxoundecanoic Acid Derivatives Inhibitor->ACLY Competitive Inhibition

Figure 1: Mechanism of ACLY inhibition by 5-oxoundecanoic acid derivatives.

Self-Validating Protocol: HepG2 De Novo Lipogenesis Assay To evaluate ACLY inhibitors, we utilize HepG2 human hepatoma cells. The critical logic here is distinguishing true target engagement from non-specific cytotoxicity. Therefore, this protocol incorporates a parallel ATP viability readout.

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Starvation & Treatment: Wash cells with PBS and switch to serum-free, low-glucose DMEM for 12 hours to synchronize cellular metabolism. Treat cells with 5-oxoundecanoic acid derivatives (0.1 µM to 100 µM) for 4 hours.

  • Tracer Incorporation: Spike the media with 1 µCi/mL of [3H]−H2​O or [14C] -acetate.

    • Causality: [3H]−H2​O is preferred for total lipid synthesis as it incorporates into all newly synthesized fatty acids and cholesterol, independent of endogenous precursor pool dilution[2].

  • Lipid Extraction: After 4 hours, wash cells thrice with ice-cold PBS. Lyse cells in 0.1 N NaOH. Extract lipids using the Folch method (Chloroform:Methanol 2:1).

  • Scintillation Counting: Evaporate the organic phase and measure radioactivity via liquid scintillation counting.

  • Self-Validation (Parallel ATP Assay): In a parallel identically treated plate, use a luminescence-based ATP assay (e.g., CellTiter-Glo).

    • Logic: If lipid synthesis drops but total cellular ATP levels also plummet, the compound is acting as a general cytotoxin, not a specific ACLY inhibitor.

Mechanism of Action: Redox Modulation and ROS Scavenging

The Causality of Target Selection Beyond synthetic enzyme inhibitors, naturally occurring terpenoid derivatives of 5-oxoundecanoic acid (e.g., 11-SX3-5-oxoundecanoic acid) have been identified as potent modulators of oxidative stress (3)[3]. These compounds directly scavenge superoxide anion ( O2∙−​ ) and hydroxyl radicals ( OH∙ ), inhibiting free radical chain reactions and suppressing the TLR/NF-κB inflammatory pathway[3].

Workflow Seed Macrophage Seeding & DCFDA Loading Treat Compound Treatment (5-Oxo Terpenoids) Seed->Treat Challenge Pro-oxidant Challenge (TBHP / LPS) Treat->Challenge Readout Kinetic Fluorescence Readout (ROS) Challenge->Readout Viability Resazurin Assay (Self-Validation) Challenge->Viability Post-Assay Control

Figure 2: Self-validating cellular assay workflow for intracellular ROS scavenging.

Self-Validating Protocol: Intracellular ROS Scavenging Assay in Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 5×104 cells/well in a black, clear-bottom 96-well plate.

  • Fluorophore Loading: Wash cells and load with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in HBSS for 30 minutes in the dark.

    • Causality: DCFDA is cell-permeable and non-fluorescent until oxidized by intracellular ROS into highly fluorescent DCF, making it an ideal kinetic tracer.

  • Pre-treatment: Aspirate DCFDA, wash, and apply the 5-oxoundecanoic acid derivative (10–100 µg/mL) for 1 hour.

  • Pro-oxidant Challenge: Induce ROS production using 100 µM tert-Butyl hydroperoxide (TBHP) or LPS (1 µg/mL)[3].

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm) every 10 minutes for 2 hours.

  • Self-Validation (Internal Control): Run a parallel well with DCFDA + TBHP + a known antioxidant (e.g., Trolox) to validate the assay's dynamic range. Post-assay, perform a resazurin reduction test.

    • Logic: This confirms that reduced fluorescence is due to genuine ROS scavenging, not cell detachment or death induced by the treatment.

Application in Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

The Causality of Target Selection In modern gene therapy, 5-oxoundecanoic acid serves as a critical synthetic precursor for ionizable cationic lipids (4)[4]. The carboxylic acid and ketone moieties allow for esterification and reductive amination, creating lipids that maintain a neutral charge at physiological pH (preventing systemic toxicity) but become rapidly protonated in the acidic endosome (pH ~5.5). This protonation drives endosomal membrane destabilization and the cytoplasmic release of the mRNA payload[4].

LNP LNP LNP (Neutral pH 7.4) Endosome Endocytosis (Acidification pH 5.5) LNP->Endosome Protonation Protonation of Ionizable Lipids Endosome->Protonation Release Membrane Destabilization & mRNA Release Protonation->Release

Figure 3: pH-dependent endosomal escape mechanism of 5-oxo-derived LNPs.

Self-Validating Protocol: LNP Formulation and Transfection Assay

  • Microfluidic Mixing: Dissolve the 5-oxoundecanoic acid-derived cationic lipid, cholesterol, DSPC, and PEG-lipid in ethanol. Dissolve mRNA in an acidic aqueous buffer (50 mM citrate, pH 4.0).

    • Causality: The acidic buffer ensures the ionizable lipid is fully protonated during mixing, driving electrostatic complexation with the negatively charged mRNA[4].

  • Dialysis: Dialyze the mixture against PBS (pH 7.4) for 12 hours.

    • Causality: Neutralizing the pH removes the surface charge, preventing LNP aggregation and reducing cellular toxicity.

  • Cellular Transfection: Apply LNPs to target cells (e.g., HEK293) for 24 hours.

  • Self-Validation (Encapsulation Efficiency): Before transfection, measure encapsulation efficiency using a RiboGreen assay with and without Triton X-100.

    • Logic: If unencapsulated mRNA is high, downstream transfection failure is due to formulation physics, not cellular uptake mechanisms.

Quantitative Data Summary

Table 1: Quantitative Pharmacological Profile of 5-Oxoundecanoic Acid Derivatives

Compound Class / DerivativeTarget / PathwayPrimary Cellular AssayKey Quantitative MetricMechanistic Observation
2-Substituted Butanedioic Acids (e.g., Cmpd 74)ATP-Citrate Lyase (ACLY)HepG2 De Novo Lipogenesis Ki​ = 1–3 µMCompetitive inhibition (citrate); Non-competitive (CoA)
Terpenoid Derivatives (11-SX3-5-Oxo)ROS / TLR/NF-κBMacrophage NO/ROS Scavenging EC50​ = 472–3600 µg/mLScavenges superoxide ( O2∙−​ ), hydroxyl ( OH∙ ) radicals
Ionizable Cationic Lipids (LNP Precursors)Endosomal MembranemRNA Transfection / DeliveryMolar Ratio (Lipid:Sterol) 0.300Drives endosomal escape via pH-dependent protonation

References

  • 5-oxoundecanoic acid (C11H20O3)
  • ATP-Citrate Lyase as a Target for Hypolipidemic Intervention.
  • Nitric oxide radical scavenging activity of taxoquinone isolated from M.
  • Source: Googleapis.

Sources

Foundational

5-Oxoundecanoic Acid: A Review of its Putative Biological Significance and Natural Occurrence

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Oxoundecanoic acid is a medium-chain oxo-fatty acid whose natural sources and biological roles are not yet well-documented in p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxoundecanoic acid is a medium-chain oxo-fatty acid whose natural sources and biological roles are not yet well-documented in publicly available scientific literature. This technical guide synthesizes the current understanding of medium-chain fatty acid metabolism to postulate the likely origins and metabolic fate of 5-oxoundecanoic acid. This document explores its potential formation through the β-oxidation of odd-chain fatty acids and ω-oxidation pathways. While direct evidence of its natural occurrence is scarce, this guide provides a framework for its potential identification in various biological systems. Furthermore, this guide details robust analytical methodologies, including gas and liquid chromatography coupled with mass spectrometry, for the detection and quantification of oxo-fatty acids like 5-oxoundecanoic acid in complex biological matrices. This resource is intended to serve as a foundational tool for researchers investigating novel fatty acid metabolites and their potential roles in health and disease, highlighting current knowledge gaps and suggesting future research directions.

Introduction to Oxo-Fatty Acids

Oxo-fatty acids are a class of fatty acids that contain a ketone functional group in addition to the characteristic carboxylic acid group. These molecules are often intermediates in various metabolic pathways, arising from the oxidation of fatty acids. Their presence and concentration in biological fluids and tissues can serve as indicators of specific metabolic states or disorders. For instance, the accumulation of certain keto acids is a hallmark of metabolic diseases such as diabetic ketoacidosis and maple syrup urine disease.[1] The position of the oxo group along the fatty acid chain is determined by the specific enzymatic or oxidative process that formed it.

5-Oxoundecanoic acid, a C11 oxo-fatty acid, belongs to the family of medium-chain fatty acids (MCFAs), which typically have aliphatic tails of 6 to 12 carbons.[2][3] MCFAs exhibit distinct metabolic properties compared to their long-chain counterparts, including more rapid absorption and transport directly to the liver for oxidation.[4][5] While the biological significance of undecanoic acid (C11) has been noted, particularly for its antimicrobial properties, the specific roles of its oxidized derivatives, such as 5-oxoundecanoic acid, remain largely unexplored.[6][7]

Physicochemical Properties of 5-Oxoundecanoic Acid

Understanding the fundamental physicochemical properties of 5-oxoundecanoic acid is essential for developing appropriate analytical methods and for predicting its behavior in biological systems.

PropertyValue/InformationSource
Molecular Formula C11H20O3[8]
Molecular Weight 200.27 g/mol [8]
CAS Number 16424-28-5[9]
Canonical SMILES CCCCCCC(=O)CCCC(=O)O[8]
InChIKey LXPXOCHGDNNXCA-UHFFFAOYSA-N[8]
Predicted XlogP 2.2[8]
Predicted Water Solubility Data not readily available; expected to have low water solubility due to the 11-carbon chain.
Appearance Data not readily available; likely a solid at room temperature based on similar compounds.

Postulated Biological Occurrence and Metabolism

Direct evidence for the natural occurrence and specific metabolic pathways of 5-oxoundecanoic acid is limited in current scientific literature. However, its formation can be logically postulated based on established principles of fatty acid metabolism.

Potential Biosynthetic Pathways

3.1.1 β-Oxidation of Odd-Chain Fatty Acids

The most probable route for the endogenous formation of 5-oxoundecanoic acid is through the β-oxidation of a longer-chain odd-numbered fatty acid. β-oxidation is a cyclical process that breaks down fatty acids into two-carbon acetyl-CoA units.[10] For fatty acids with an odd number of carbons, the final cycle of β-oxidation yields a three-carbon propionyl-CoA molecule and an acetyl-CoA molecule.[11][12]

In the case of a C13 fatty acid (tridecanoic acid), for example, after several rounds of β-oxidation, a five-carbon intermediate would remain. The oxidation of this five-carbon acyl-CoA could potentially lead to the formation of a β-keto acid intermediate, which, upon further processing, could yield 5-oxoundecanoic acid, although this is a less common pathway. A more direct precursor would be a longer-chain fatty acid that is oxidized at the C5 position.

3.1.2 ω-Oxidation Pathway

Another plausible, though typically minor, pathway is ω-oxidation. This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl (ω) carbon of a fatty acid.[13][14] It is generally more active for medium-chain fatty acids and can become more significant when β-oxidation is impaired.[13][15] This pathway generates dicarboxylic acids, which are more water-soluble and can be excreted.[11] It is conceivable that undecanoic acid could undergo hydroxylation at the ω-carbon, followed by further oxidation to a dicarboxylic acid. However, oxidation at other positions along the carbon chain is also possible, which could potentially lead to the formation of various oxo-undecanoic acid isomers, including the 5-oxo form.

G cluster_oxidation Putative Metabolic Pathways for 5-Oxoundecanoic Acid Formation cluster_beta β-Oxidation cluster_omega ω-Oxidation FA_longer Longer-Chain Odd Fatty Acid (e.g., C15, C17) Beta_Ox Mitochondrial β-Oxidation FA_longer->Beta_Ox Multiple Cycles Undecanoic Undecanoic Acid (C11) Omega_Ox ER ω-Oxidation Undecanoic->Omega_Ox Hydroxylation & Oxidation Oxo_Acid 5-Oxoundecanoic Acid Beta_Ox->Oxo_Acid Intermediate Formation Omega_Ox->Oxo_Acid Positional Isomer Formation TCA TCA Cycle Intermediates Oxo_Acid->TCA Potential Catabolism

Caption: Putative metabolic pathways leading to the formation of 5-oxoundecanoic acid.

Potential Role as a Metabolic Intermediate

Should 5-oxoundecanoic acid be formed, it would likely serve as an intermediate destined for further catabolism. Its structure, featuring a carboxylic acid and a ketone, makes it a substrate for various enzymatic reactions. It could potentially enter the tricarboxylic acid (TCA) cycle after conversion to a suitable intermediate like succinyl-CoA, thereby contributing to cellular energy production.[16][17]

Potential Natural Sources

While specific documentation is sparse, potential natural sources of 5-oxoundecanoic acid can be inferred from the occurrence of its parent molecule, undecanoic acid, and the metabolic capabilities of certain organisms.

  • Microorganisms: Bacteria and fungi are known to possess diverse fatty acid metabolic pathways.[6][18] Some microorganisms utilize fatty acids as a carbon source, and oxidative pathways in these organisms could generate oxo-fatty acids.[7][19]

  • Plants: Plants synthesize a wide array of fatty acids and their derivatives.[16] While not commonly reported, the enzymatic machinery for fatty acid oxidation exists and could potentially produce 5-oxoundecanoic acid as a minor component.

  • Animals: In mammals, fatty acid oxidation is a fundamental energy-producing process.[20][21] The presence of 5-oxoundecanoic acid could be investigated in tissues with high fatty acid turnover, such as the liver and heart, particularly under conditions of metabolic stress or inborn errors of metabolism that affect fatty acid oxidation.

Methodologies for Detection and Analysis

The detection and quantification of oxo-fatty acids in biological matrices present analytical challenges due to their reactivity and often low concentrations. A robust analytical workflow typically involves extraction, derivatization, and analysis by chromatography coupled to mass spectrometry.

Sample Preparation and Extraction
  • Homogenization: Tissue samples should be homogenized in a cold solvent, such as a mixture of chloroform and methanol, to precipitate proteins and extract lipids.

  • Liquid-Liquid Extraction: A Folch or Bligh-Dyer extraction is commonly used to separate the lipid-containing organic phase from the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE can be employed for further cleanup and to isolate the fatty acid fraction from other lipid classes.

Derivatization

To improve chromatographic properties and mass spectrometric sensitivity, the carboxyl and keto groups are often derivatized.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): The carboxylic acid is typically converted to a methyl ester (FAME) or a more stable ester. The ketone group can be protected by oximation.[1][22]

  • For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Derivatization is used to enhance ionization efficiency. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine can react with the keto group, while the carboxylic acid can be derivatized separately or analyzed directly.[1][23][24]

Experimental Protocol: LC-MS/MS Analysis of Oxo-Fatty Acids

This protocol provides a generalized workflow for the targeted analysis of 5-oxoundecanoic acid in a biological fluid like plasma.

  • Internal Standard Spiking: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled oxo-fatty acid). This is crucial for accurate quantification.[25]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Derivatization (Optional but Recommended):

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute in a derivatization cocktail. For example, use O-benzylhydroxylamine to derivatize the keto group, which can improve chromatographic separation and detection sensitivity.[24]

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes).[26]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the derivatized sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for 5-oxoundecanoic acid and its internal standard. The exact masses for the transitions will depend on the derivatization agent used.[24][25]

  • Data Analysis: Quantify the concentration of 5-oxoundecanoic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

G cluster_workflow Analytical Workflow for 5-Oxoundecanoic Acid Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Homogenize & Extract Derivatization Chemical Derivatization (e.g., Oximation/Esterification) Extraction->Derivatization Isolate & Derivatize Separation Chromatographic Separation (LC or GC) Derivatization->Separation Inject Detection Mass Spectrometric Detection (MS/MS - MRM) Separation->Detection Ionize & Fragment Quantification Data Analysis & Quantification Detection->Quantification Measure Ion Ratios

Caption: A generalized workflow for the analysis of 5-oxoundecanoic acid.

Future Research Directions

The current lack of specific information on 5-oxoundecanoic acid presents a clear opportunity for novel research. Key areas for future investigation include:

  • Metabolomic Screening: Untargeted metabolomics studies of organisms known to have high levels of undecanoic acid or active odd-chain fatty acid metabolism could lead to the identification of 5-oxoundecanoic acid.

  • In Vitro Enzymatic Assays: Incubating undecanoic acid or related precursors with liver microsomes or specific oxidative enzymes could confirm its biosynthetic pathways.[13]

  • Chemical Synthesis and Standardization: The chemical synthesis of pure 5-oxoundecanoic acid is necessary to develop certified reference standards for accurate quantification in biological samples.

  • Biological Activity Screening: Once isolated or synthesized, 5-oxoundecanoic acid should be screened for biological activities, such as antimicrobial effects or its role as a signaling molecule, to understand its potential physiological relevance.

Conclusion

5-Oxoundecanoic acid represents a largely uncharted area within the field of fatty acid metabolism. While its natural sources and biological roles have not been explicitly detailed, a strong theoretical basis exists for its formation through established metabolic pathways like β-oxidation and ω-oxidation. For researchers, scientists, and professionals in drug development, the study of such novel metabolites could unveil new biomarkers for metabolic diseases or lead to the discovery of molecules with unique therapeutic properties. The analytical frameworks presented in this guide offer a robust starting point for the empirical investigation required to bring 5-oxoundecanoic acid from a postulated intermediate to a well-characterized biomolecule.

References

  • Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods. (URL not provided)
  • Omega oxidation - Wikipedia. (URL: [Link])

  • Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf - NIH. (2023). (URL: [Link])

  • Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(6), 649-654. (URL: [Link])

  • The biological significance of ω-oxidation of fatty acids - PMC - NIH. (URL not provided)
  • Omega Oxidation of Fatty Acids - BYJU'S. (2022). (URL: [Link])

  • Defective medium-chain fatty acid β-oxidation in the liver alters the fat preference and induces hepatic steatosis and glucose intolerance | American Journal of Physiology-Endocrinology and Metabolism. (URL not provided)
  • Omega Oxidation of Fatty Acids: Steps & Significance - Allen. (URL: [Link])

  • Contrasting metabolic effects of medium- versus long-chain fatty acids in skeletal muscle. (URL not provided)
  • Medium chain fatty acid metabolism and energy expenditure: obesity treatment implications - PubMed. (URL: [Link])

  • Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes - Frontiers. (2019). (URL: [Link])

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids - J-Stage. (URL: [Link])

  • Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC. (URL: [Link])

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - MDPI. (2018). (URL: [Link])

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed. (2023). (URL: [Link])

  • 6.11: Fatty Acid Oxidation - Biology LibreTexts. (2023). (URL: [Link])

  • Oxidation of Odd Chain Fatty Acids - YouTube. (2016). (URL: [Link])

  • Beta oxidation of Odd carbon chain Fatty acids - YouTube. (2020). (URL: [Link])

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism | Analytical Chemistry - ACS Publications. (2014). (URL: [Link])

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC. (2013). (URL: [Link])

  • Beta-Oxidation of Odd-Chain Fatty Acids (VOMIT Pathway) (Full Lesson) |Sketchy Medical| USMLE Step 1 - YouTube. (2023). (URL: [Link])

  • Identification of the saturated oxo fatty acids in cheese - ResearchGate. (2016). (URL: [Link])

  • Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - ResearchGate. (2021). (URL: [Link])

  • 5-Oxooctanoic acid | C8H14O3 | CID 280190 - PubChem. (URL: [Link])

  • CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives - Google P
  • GC-MS profile of fatty acids, hydrocarbons and oxoacids (%) in the combined solvent (CH, DCM, MeOH) extracts. - ResearchGate. (URL: [Link])

  • Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - KoreaScience. (2021). (URL: [Link])

  • 5-OXOUNDECANOIC ACID — Chemical Substance Information - NextSDS. (URL: [Link])

  • 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability - PubMed. (2009). (URL: [Link])

  • Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC. (URL: [Link])

  • Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. (URL: [Link])

  • Understanding biocatalyst inhibition by carboxylic acids - Frontiers. (URL: [Link])

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC. (URL: [Link])

  • New synthesis process for the synthesis of ezetimibe - ResearchGate. (URL: [Link])

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC. (URL: [Link])

  • 5-oxoundecanoic acid (C11H20O3) - PubChemLite. (URL: [Link])

  • Fatty acid metabolism of isolated mammalian cells - PubMed - NIH. (URL: [Link])

  • Fatty acid elongases in mammals: their regulation and roles in metabolism - PubMed. (2006). (URL: [Link])

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS - LCGC International. (2023). (URL: [Link])

  • Chemical Properties of Isoundecanoic acid (CAS 2724-56-3) - Cheméo. (URL: [Link])

  • 7-oxoundecanoic acid - 71173-33-6, C11H20O3, density, melting point, boiling point, structural formula, synthesis. (2025). (URL: [Link])

  • Tricarboxylic acid (TCA) cycle in mammals - International Research Journal. (2023). (URL: [Link])

  • Undecanoic acid (YMDB01800) - Yeast Metabolome Database. (URL: [Link])

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Exploratory

Thermodynamic Stability of 5-Oxoundecanoic Acid at Room Temperature: A Technical Guide

Executive Summary 5-Oxoundecanoic acid (CAS: 16424-28-5) is an 11-carbon δ -keto acid that holds significant relevance in both pharmaceutical manufacturing and environmental chemistry. In drug development, it is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Oxoundecanoic acid (CAS: 16424-28-5) is an 11-carbon δ -keto acid that holds significant relevance in both pharmaceutical manufacturing and environmental chemistry. In drug development, it is critically monitored as an impurity in the synthesis of the antineoplastic agent 1[1]. In atmospheric chemistry, it is a prevalent organic constituent found in marine aerosols[2]. For researchers handling this compound, understanding its baseline thermodynamic stability at standard room temperature (25°C) is essential for designing robust storage, formulation, and analytical workflows.

This whitepaper elucidates the structural mechanics that govern its stability, outlines its specific kinetic vulnerabilities, and provides a self-validating protocol for empirical stability profiling.

Mechanistic Basis of Thermodynamic Stability

The defining structural feature of 5-oxoundecanoic acid is the spatial separation of its carboxylic acid group (C1) and its ketone group (C5) by three methylene units. This δ -keto acid classification fundamentally alters its thermodynamic profile compared to more reactive keto acid variants.

  • Resistance to Thermal Decarboxylation: β -keto acids are notoriously unstable at room temperature because their structure perfectly accommodates a low-energy, six-membered cyclic transition state, leading to rapid, spontaneous decarboxylation. In stark contrast, δ -keto acids like 5-oxoundecanoic acid are 3[3]. For 5-oxoundecanoic acid to undergo a similar concerted decarboxylation, it would require an eight-membered cyclic transition state. The high ring strain and unfavorable entropy associated with an eight-membered transition state impose a massive activation energy ( Ea​ ) barrier, effectively preventing thermal degradation at 25°C.

  • Environmental Persistence: The inherent thermodynamic stability of this molecule is corroborated by environmental sampling. 5-oxoundecanoic acid is frequently detected as a 2, demonstrating its capacity to persist under ambient atmospheric conditions without spontaneous decomposition[2].

G BetaKeto β-Keto Acid (Unstable at 25°C) TS_Beta 6-Membered TS Low Activation Energy BetaKeto->TS_Beta DeltaKeto δ-Keto Acid (5-OUA) (Stable at 25°C) TS_Delta 8-Membered TS High Activation Energy DeltaKeto->TS_Delta Decarb Spontaneous Decarboxylation TS_Beta->Decarb NoDecarb Thermodynamic Stability Maintained TS_Delta->NoDecarb

Caption: Thermodynamic divergence in the decarboxylation pathways of keto acids.

Kinetic Vulnerabilities at 25°C

While thermodynamically stable against auto-decarboxylation, 5-oxoundecanoic acid is not entirely inert. Formulation scientists must account for secondary kinetic degradation pathways during room-temperature handling:

  • Slow Autoxidation: The α -protons adjacent to the C5 carbonyl (at C4 and C6) are weakly acidic. Prolonged exposure to atmospheric oxygen and ambient UV light can initiate radical-mediated autoxidation, forming hydroperoxides.

  • Microbial Consumption: In aqueous formulations at 25°C, the primary risk is biological rather than chemical. As a medium-chain fatty acid derivative, 5-oxoundecanoic acid serves as an excellent carbon source for microbial metabolism, leading to rapid titer loss if solutions are not sterile-filtered.

Quantitative Stability Profile

The following table synthesizes structural kinetics with standard pharmaceutical storage guidelines to provide a predictive stability profile for 5-oxoundecanoic acid.

Storage ConditionMatrixEstimated Half-Life ( t1/2​ )Primary Degradation RiskRecommendation
25°C (Room Temp) Solid (Neat)> 24 MonthsNegligibleAcceptable for short-term handling.
25°C (Room Temp) Aqueous Solution< 14 DaysMicrobial degradationNot recommended without preservatives.
4°C (Refrigerated) Aqueous Solution~ 6 MonthsSlow oxidationAcceptable for short-term working stocks.
-20°C (Frozen) Solid / Organic> 5 YearsNoneRecommended for long-term archival[1].

Experimental Protocol: Self-Validating Stability Profiling

To empirically validate the thermodynamic stability of 5-oxoundecanoic acid for drug development (e.g., tracking ixabepilone impurities), a rigorous, self-validating LC-MS/MS protocol is required.

Step 1: Sample Preparation & Matrix Spiking

  • Action: Prepare a 1.0 mg/mL stock solution of 5-oxoundecanoic acid in HPLC-grade acetonitrile.

  • Causality & Validation: Acetonitrile is chosen over water to completely eliminate microbial degradation variables, isolating purely chemical degradation. Spike the solution with a stable isotope internal standard (e.g., 13C4​ -labeled 5-OUA). This creates a self-validating system: any instrument drift or ionization suppression over the 30-day study will be normalized against the internal standard.

Step 2: Controlled Incubation

  • Action: Aliquot the stock into amber glass HPLC vials.

  • Causality: Amber glass prevents photolytic oxidation, ensuring that any observed degradation is purely thermodynamic. Place vials in a controlled stability chamber at 25°C ± 2°C and 60% ± 5% Relative Humidity (RH).

Step 3: Time-Course Sampling

  • Action: Pull aliquots at Day 0, Day 7, Day 14, and Day 30. Immediately quench the pulled samples by transferring them to a -80°C freezer until batch analysis.

  • Causality: Freezing at -80°C halts all kinetic processes instantly. Batching the analysis ensures that day-to-day LC-MS/MS tuning variances do not artificially skew the kinetic degradation curve.

Step 4: LC-MS/MS Quantification

  • Action: Analyze the batch using a C18 reverse-phase column. Use Mobile phase A (0.1% Formic acid in water) and Mobile phase B (0.1% Formic acid in acetonitrile). Monitor the specific MRM transitions for 5-oxoundecanoic acid in negative ion mode (e.g., [M-H]- at m/z 199.1).

Workflow Sample 5-OUA Formulation (Solid/Organic) Incubation Incubation at 25°C (Controlled Chamber) Sample->Incubation Aliquoting Time-Point Aliquoting (Days 0, 7, 14, 30) Incubation->Aliquoting Analysis LC-MS/MS Analysis (Batch Quantification) Aliquoting->Analysis Data Kinetic Modeling (Degradation Plotting) Analysis->Data

Caption: Step-by-step experimental workflow for 25°C stability profiling.

References

  • Benchchem. "stability issues of 5-Oxo-heptanoic acid in aqueous..." 3

  • AS-1. "85-5187-38 (3S,6R,7S,8S)-11-((2R,3S)-3-((S,E)-2-Azido-3-methyl-4-(2-methylthiazol-4-yl)but-3-en-1-yl)-2-methyloxiran-2-yl)-3..." 1

  • ResearchGate. "Mapping organic coatings on atmospheric particles" 2

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Protocols & Analytical Methods

Method

Application Note: Mass Spectrometry Fragmentation Profiling of 5-Oxoundecanoic Acid

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Scientists Matrix Applicability: Biological fluids, atmospheric aerosols, and synthetic reaction mixtures Introduction & Scope 5-Oxoundeca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Scientists Matrix Applicability: Biological fluids, atmospheric aerosols, and synthetic reaction mixtures

Introduction & Scope

5-Oxoundecanoic acid (C₁₁H₂₀O₃, exact mass 200.1412 Da) is a mid-chain keto acid that serves as a critical intermediate in lipid metabolism and a recognized tracer for secondary organic aerosols in atmospheric chemistry[1]. Accurate identification of this molecule in complex matrices relies heavily on mass spectrometry (MS). Because the molecule contains both a terminal carboxylic acid and a ketone at the C5 position, it exhibits a highly specific, bidirectional fragmentation pattern under Electron Ionization (EI)[2].

This application note provides a comprehensive mechanistic breakdown of the fragmentation pathways of 5-oxoundecanoic acid, detailing the causality behind each fragment's formation. Furthermore, we establish a self-validating derivatization protocol to unequivocally confirm structural assignments.

Mechanistic Fragmentation Principles (EI-MS)

Under standard 70 eV electron ionization, the molecular ion [M]+∙ at m/z 200 is typically observed but is prone to rapid dissociation. The fragmentation is driven by the localization of the positive charge on either the carbonyl oxygen or the carboxylic acid oxygen, initiating specific cleavage events[2].

Alpha-Cleavage Dynamics

Alpha-cleavage ( α -cleavage) is the primary fragmentation mode for aliphatic ketones, driven by the thermodynamic stability of the resulting resonance-stabilized acylium cations[2]. For 5-oxoundecanoic acid, the ketone at C5 allows for α -cleavage on two different sides:

  • C4–C5 Bond Cleavage: The loss of the carboxylic acid-containing radical (•CH₂CH₂CH₂COOH, 87 Da) yields a hexanoyl cation [C6​H13​C=O]+ . This produces a prominent peak at m/z 113 .

  • C5–C6 Bond Cleavage: The loss of the hexyl radical (•C₆H₁₃, 85 Da) yields a glutaric acid semi-aldehyde-like acylium ion [HOOC(CH2​)3​C=O]+ . This produces a diagnostic peak at m/z 115 .

Bidirectional McLafferty Rearrangements

The McLafferty rearrangement is a highly specific fragmentation pattern for carbonyl compounds possessing a γ -hydrogen[2]. Because 5-oxoundecanoic acid has aliphatic chains on both sides of the C5 ketone, it undergoes a bidirectional McLafferty rearrangement via two distinct six-membered cyclic transition states:

Alkyl-Side Rearrangement (Side 2): The γ -hydrogen on C8 transfers to the C5 carbonyl oxygen, prompting the cleavage of the C6–C7 ( α

β ) bond. This expels a neutral 1-pentene molecule (70 Da), leaving a radical cation containing the carboxylic acid moiety at m/z 130 .

Acid-Side Rearrangement (Side 1): The γ -hydrogen on C2 transfers to the C5 carbonyl oxygen, prompting the cleavage of the C3–C4 ( α

β ) bond. This expels neutral acrylic acid (72 Da), leaving an enol radical cation derived from the hexyl chain at m/z 128 .

MS_Pathway M 5-Oxoundecanoic Acid [M]+• m/z 200 A1 α-Cleavage (C5-C6) [HOOC(CH2)3C=O]+ m/z 115 M->A1 - •C6H13 (85 Da) A2 α-Cleavage (C4-C5) [C6H13C=O]+ m/z 113 M->A2 - •(CH2)3COOH (87 Da) M1 McLafferty (Alkyl Side) Loss of 1-pentene m/z 130 M->M1 - C5H10 (70 Da) M2 McLafferty (Acid Side) Loss of acrylic acid m/z 128 M->M2 - C3H4O2 (72 Da) C1 Loss of OH• m/z 183 M->C1 - •OH (17 Da) C2 Loss of H2O m/z 182 M->C2 - H2O (18 Da)

EI-MS fragmentation pathways of 5-oxoundecanoic acid showing structural causality.

Self-Validating Diagnostic Strategy: Esterification Shift Assay

To ensure trustworthiness in structural elucidation, a single MS spectrum is often insufficient due to isobaric interferences. We recommend a self-validating esterification shift assay . By derivatizing the sample with boron trifluoride/methanol ( BF3​/MeOH ), the carboxylic acid is converted to a methyl ester, increasing the intact mass by +14 Da (from 200 to 214 Da)[3].

Mechanistic Proof of Structure:

  • Fragments containing the carboxyl group will shift by +14 Da. For example, the m/z 115 α -cleavage ion shifts to m/z 129, and the m/z 130 McLafferty ion shifts to m/z 144.

  • Fragments that lost the carboxyl group during dissociation will remain unchanged. The m/z 113 α -cleavage ion remains at m/z 113, and the m/z 128 McLafferty ion remains at m/z 128. This differential mass shift provides absolute confirmation of the ketone's position at C5.

Quantitative Data Summaries

Table 1: Diagnostic EI-MS Fragments of 5-Oxoundecanoic Acid (70 eV)
Fragment m/zIon Type / MechanismNeutral LossStructural AssignmentMass Shift upon Methylation
200 Molecular Ion [M]+∙ None C11​H20​O3​ Shifts to 214 (+14)
183 Carboxyl Cleavage•OH (17 Da) [M−OH]+ Shifts to 183 (Loss of OCH3​ )
182 Dehydration H2​O (18 Da) [M−H2​O]+∙ Shifts to 182 (Loss of CH3​OH )
155 Decarboxylation•COOH (45 Da) [M−COOH]+ Remains 155 (Loss of COOCH3​ )
130 McLafferty (Side 2)1-pentene (70 Da) [HOOC(CH2​)3​C(OH)=CH2​]+∙ Shifts to 144 (+14)
128 McLafferty (Side 1)Acrylic acid (72 Da) [CH2​=C(OH)C6​H13​]+∙ Remains 128 (0)
115 α -Cleavage (C5-C6)C6​H13​ (85 Da) [HOOC(CH2​)3​C=O]+ Shifts to 129 (+14)
113 α -Cleavage (C4-C5)(CH2​)3​COOH (87 Da) [C6​H13​C=O]+ Remains 113 (0)

Standardized Experimental Protocols

GC-EI-MS Workflow (Derivatized)

This protocol is optimized for the robust volatilization and fragmentation of mid-chain keto acids[3].

  • Sample Derivatization:

    • Transfer 100 µL of the lipid extract into a glass reaction vial.

    • Add 200 µL of 14% BF3​ in methanol.

    • Seal and heat at 60°C for 30 minutes to form the methyl ester.

    • Quench the reaction with 500 µL of saturated aqueous NaCl , then extract the methyl esters with 500 µL of hexane.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temp: 230°C.

    • Acquisition: Full scan mode (m/z 50–350).

LC-ESI-MS/MS Workflow (Underivatized)

For high-throughput biological screening, LC-MS/MS in negative electrospray ionization (ESI-) mode is preferred.

  • Sample Preparation: Dilute the extract in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Tandem MS Acquisition:

    • Ionization: ESI Negative Mode.

    • Precursor Ion: Target [M−H]− at m/z 199.

    • CID Parameters: Collision energy ramped from 15 to 35 eV using Argon as the collision gas. Monitor for the diagnostic product ion at m/z 155 (loss of CO2​ ).

Protocol S1 Sample Derivatization S2 GC/LC Separation S1->S2 S3 EI / ESI Ionization S2->S3 S4 Tandem MS (Q-TOF/QqQ) S3->S4 S5 Spectral Annotation S4->S5

End-to-end analytical workflow for keto acid mass spectrometry profiling.

References

  • Title: Mapping organic coatings on atmospheric particles | Request PDF - ResearchGate Source: researchgate.net URL: [Link][1]

  • Title: Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE Source: jove.com URL: [Link][2]

  • Title: Fatty acid - LipidBank Source: lipidbank.jp URL: [Link][3]

Sources

Application

5-Oxoundecanoic Acid: A Novel Biomarker in Targeted Metabolomics for Metabolic Disease Research

Introduction: The Emerging Significance of Oxo-Fatty Acids in Metabolic Pathology In the landscape of targeted metabolomics, the quest for novel biomarkers that can elucidate the intricate mechanisms of metabolic disease...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Significance of Oxo-Fatty Acids in Metabolic Pathology

In the landscape of targeted metabolomics, the quest for novel biomarkers that can elucidate the intricate mechanisms of metabolic diseases is paramount. While traditional markers have provided valuable insights, the focus is increasingly shifting towards previously under-investigated molecules that may offer a more nuanced understanding of disease pathogenesis. 5-Oxoundecanoic acid, a medium-chain oxo-fatty acid, is emerging as a promising candidate in this arena. Its presence and concentration in biological fluids are believed to reflect underlying perturbations in fatty acid metabolism, particularly in pathways related to oxidative stress and energy homeostasis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for the targeted analysis of 5-oxoundecanoic acid as a potential biomarker in metabolic disease research.

Oxo-fatty acids are products of fatty acid oxidation, and their accumulation can signify a metabolic bottleneck or an overactive oxidative process. Understanding the specific pathways leading to the formation of 5-oxoundecanoic acid is key to interpreting its biological significance. While the complete biosynthetic route is still under active investigation, it is hypothesized to arise from the ω-oxidation of undecanoic acid followed by several cycles of β-oxidation, or as a byproduct of incomplete β-oxidation of longer-chain fatty acids. Disruptions in these pathways are implicated in a range of metabolic disorders, including fatty acid oxidation disorders and non-alcoholic fatty liver disease (NAFLD). Therefore, the precise and accurate quantification of 5-oxoundecanoic acid can provide a valuable window into the metabolic health of an individual.

Biochemical Context: The Putative Role of 5-Oxoundecanoic Acid in Cellular Metabolism

5-Oxoundecanoic acid is a C11 keto-acid, a class of molecules that are increasingly recognized for their roles in cellular signaling and metabolic regulation. The introduction of a ketone group on the fatty acid chain significantly alters its chemical properties, making it more water-soluble and potentially more reactive than its parent fatty acid.

The primary metabolic pathways implicated in the biosynthesis and degradation of 5-oxoundecanoic acid are fatty acid ω-oxidation and peroxisomal β-oxidation.[1]

  • ω-Oxidation: This pathway, occurring primarily in the endoplasmic reticulum, hydroxylates the terminal methyl group of a fatty acid, which is then further oxidized to a dicarboxylic acid.[2] This process is a key mechanism for the detoxification of excess fatty acids.

  • Peroxisomal β-Oxidation: Peroxisomes are responsible for the chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1][2]

It is plausible that 5-oxoundecanoic acid is an intermediate in the peroxisomal β-oxidation of a longer-chain dicarboxylic acid. An accumulation of this intermediate could therefore indicate a dysfunction in the later steps of this pathway, a hallmark of certain inherited metabolic disorders.[3]

5-Oxoundecanoic Acid Metabolism Long-Chain Fatty Acid Long-Chain Fatty Acid Omega-Oxidation Omega-Oxidation Long-Chain Fatty Acid->Omega-Oxidation CYP450 enzymes Long-Chain Dicarboxylic Acid Long-Chain Dicarboxylic Acid Omega-Oxidation->Long-Chain Dicarboxylic Acid Peroxisomal Beta-Oxidation (several cycles) Peroxisomal Beta-Oxidation (several cycles) Long-Chain Dicarboxylic Acid->Peroxisomal Beta-Oxidation (several cycles) 5-Oxoundecanoic Acid 5-Oxoundecanoic Acid Further Beta-Oxidation Further Beta-Oxidation 5-Oxoundecanoic Acid->Further Beta-Oxidation TCA Cycle TCA Cycle Further Beta-Oxidation->TCA Cycle Acetyl-CoA

Figure 1: Putative metabolic pathway of 5-oxoundecanoic acid.

Targeted Metabolomics Approach for 5-Oxoundecanoic Acid Analysis

Targeted metabolomics focuses on the quantitative measurement of a predefined set of metabolites. This approach offers high sensitivity, specificity, and reproducibility, making it ideal for biomarker validation and clinical research. The analysis of 5-oxoundecanoic acid using targeted metabolomics typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The workflow for the targeted analysis of 5-oxoundecanoic acid can be summarized as follows:

Targeted Metabolomics Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Supernatant Evaporation Supernatant Evaporation Protein Precipitation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution Chromatographic Separation Chromatographic Separation Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Figure 2: General workflow for targeted analysis of 5-oxoundecanoic acid.

Detailed Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes the extraction of 5-oxoundecanoic acid from human plasma samples. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for matrix effects and variations in extraction efficiency and instrument response.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • 5-Oxoundecanoic acid analytical standard

  • 5-Oxoundecanoic acid-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials with inserts

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of 5-oxoundecanoic acid at 1 mg/mL in methanol.

    • Prepare a stock solution of the internal standard (e.g., 5-oxoundecanoic acid-d4) at 1 mg/mL in methanol.

    • From the stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution in 50:50 methanol:water.

    • Prepare a working internal standard solution at a suitable concentration (e.g., 1 µg/mL) in methanol.

  • Sample Extraction:

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the working internal standard solution to each sample (except for the blank).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial with an insert for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the development of a targeted LC-MS/MS method for 5-oxoundecanoic acid. Optimization of chromatographic and mass spectrometric parameters will be necessary for your specific instrumentation.[4]

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Example for Negative Ion Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Oxoundecanoic Acid 199.1Optimize for specific instrumentOptimize
5-Oxoundecanoic Acid-d4 203.1Optimize for specific instrumentOptimize

Note: The precursor ion for 5-oxoundecanoic acid in negative ion mode corresponds to the [M-H]⁻ adduct. The exact product ions and collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer.

Data Analysis and Interpretation

Data acquisition should be performed in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and specificity.

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous 5-oxoundecanoic acid and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of 5-oxoundecanoic acid in the unknown samples by interpolating their peak area ratios onto the calibration curve.

  • Statistical Analysis: Compare the concentrations of 5-oxoundecanoic acid between different experimental groups (e.g., healthy controls vs. disease cohort) using appropriate statistical tests (e.g., t-test, ANOVA).

Troubleshooting and Method Validation

A robust and reliable analytical method is essential for meaningful biomarker studies. The following aspects of method validation should be considered:

  • Linearity: Assess the linear range of the calibration curve.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effects: Evaluate the influence of the biological matrix on the ionization of the analyte by comparing the response of the analyte in neat solution versus a post-extraction spiked sample.

  • Recovery: Determine the efficiency of the extraction procedure.

Conclusion and Future Perspectives

The targeted metabolomic analysis of 5-oxoundecanoic acid represents a promising avenue for advancing our understanding of metabolic diseases. The protocols outlined in this application note provide a solid foundation for researchers to develop and validate a robust analytical method for this emerging biomarker. Future studies should focus on establishing the clinical utility of 5-oxoundecanoic acid in specific disease contexts, further elucidating its biochemical pathway, and exploring its potential as a therapeutic target. As our knowledge of the metabolome continues to expand, the detailed investigation of molecules like 5-oxoundecanoic acid will undoubtedly play a crucial role in the development of next-generation diagnostics and therapies for a wide range of metabolic disorders.

References

  • Goetzman, E. S., et al. (2024). Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity. Journal of Clinical Investigation, 134(12). Available at: [Link]

  • Castagneto-Gissey, L., et al. (2024). Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure. Journal of Clinical Investigation, 134(12). Available at: [Link]

  • LIPID MAPS. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • Firl, N., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(23), 5783-5796. Available at: [Link]

  • Zheng, J., et al. (2021). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Biophysics Reports, 7(5), 415-428. Available at: [Link]

  • Reddy, R. G., et al. (2020). Antidiabetic Effects of Bisamide Derivative of Dicarboxylic Acid in Metabolic Disorders. Biomedicines, 8(2), 34. Available at: [Link]

  • PubChem. (n.d.). 5-Oxopentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Merck Manual Consumer Version. (n.d.). Fatty Acid Oxidation Disorders. Available at: [Link]

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  • Houten, S. M., et al. (2016). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Cellular and Molecular Life Sciences, 73(6), 1145-1159. Available at: [Link]

  • Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295-332. Available at: [Link]

  • Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system. Annual review of nutrition, 21(1), 193-230. Available at: [Link]

  • Pan, J., et al. (2022). A metabolomics strategy to identify potential biomarkers associated with human laryngeal cancer based on dried blood spot mass spectrometry approach. Journal of Cancer, 13(5), 1709. Available at: [Link]

  • Lee, J. H., et al. (2023). Metabolite biomarkers in lung cancer: unlocking the potential of body fluid analysis for early detection and prognosis—a narrative review. Journal of Thoracic Disease, 15(7), 4051. Available at: [Link]

  • Wang, Y., et al. (2021). Non-targeted metabolomics reveals diagnostic biomarker in the plasma of patients with lung cancer. Oncology Letters, 22(5), 1-12. Available at: [Link]

  • Dias, K. F., et al. (2021). Metabolomic Biomarker Candidates for Skeletal Muscle Loss in the Collagen-Induced Arthritis (CIA) Model. Metabolites, 11(9), 582. Available at: [Link]

  • Odievre, M. H., et al. (2016). Metabolomics of biomarker discovery in ovarian cancer: a systematic review of the current literature. Journal of ovarian research, 9(1), 1-13. Available at: [Link]

  • Al-Khelaifi, F., et al. (2018). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 23(11), 2829. Available at: [Link]

  • Adeva-Andany, M. M., et al. (2019). The Roles of β-Oxidation and Cofactor Homeostasis in Peroxisome Distribution and Function in Arabidopsis thaliana. The Plant Cell, 31(1), 168-187. Available at: [Link]

  • Reddy, J. K. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 22(16), 8997. Available at: [Link]

  • Adeva-Andany, M. M., et al. (2019). An overview of the biochemistry of fatty acid oxidation. Journal of clinical medicine, 8(11), 1824. Available at: [Link]

  • D'Arrigo, P., et al. (2014). Synthesis of a Series of Hydroxycarboxylic Acids as Standards for Oxidation of Nonanoic Acid. Synthetic Communications, 44(11), 1599-1607. Available at: [Link]

  • High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids. (2022). Methods in Molecular Biology, 2424, 13-24. Available at: [Link]

  • ESSLAB. (n.d.). Chem Service. Available at: [Link]

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  • Wu, D., et al. (2024). Metabolomic profiling reveals the potential of fatty acids as regulators of exhausted CD8 T cells during chronic viral infection. Proceedings of the National Academy of Sciences, 121(1), e2419820122. Available at: [Link]

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  • Misra, S. K., et al. (2022). Multifaceted Analyses of Isolated Mitochondria Establish the Anticancer Drug 2-Hydroxyoleic Acid as an Inhibitor of Substrate Oxidation and an Activator of Complex IV-Dependent State 3 Respiration. Cancers, 14(4), 983. Available at: [Link]

  • Zhang, Y., et al. (2023). Prognostic Significance of Plasma Short-Chain Fatty Acid Levels in Assessing Mortality Risk in Patients with Chronic Heart Failure and Sarcopenia. Journal of Clinical Medicine, 12(13), 4279. Available at: [Link]

  • Li, S., et al. (2013). Predicting network activity from high throughput metabolomics. PLoS computational biology, 9(7), e1003123. Available at: [Link]

  • Han, J., et al. (2015). A concise review of liquid chromatography-mass spectrometry-based quantification methods for short chain fatty acids as endogenous biomarkers. Molecules, 20(11), 19644-19656. Available at: [Link]

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  • Vlanti, A., & Tzakos, A. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5691. Available at: [Link]

  • Rinchai, D., et al. (2025). Metabolomic Profiling Reveals Distinct Signatures in Primary and Secondary Polycythemia. International Journal of Molecular Sciences, 26(18), 14321. Available at: [Link]

  • Huang, Z., et al. (2023). Metabolomic Profiling of Long-Chain Polyunsaturated Fatty Acid Oxidation in Adults with Retinal Vein Occlusion: A Case-Control Study. Journal of Clinical Medicine, 12(14), 4758. Available at: [Link]

  • Wang, H., et al. (2026). Fatty Acid Composition, Oxidative Stability, and Metabolomic Changes in Hickory Nut Oil During Accelerated Oxidation. Foods, 15(5), 789. Available at: [Link]

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Sources

Method

Application Notes and Protocols: 5-Oxoundecanoic Acid in Advanced Organic Synthesis

Executive Summary 5-Oxoundecanoic acid (CAS 16424-28-5) is a versatile, bifunctional C11 building block featuring a terminal carboxylic acid and a C5 ketone[1]. This unique structural topology allows for orthogonal react...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Oxoundecanoic acid (CAS 16424-28-5) is a versatile, bifunctional C11 building block featuring a terminal carboxylic acid and a C5 ketone[1]. This unique structural topology allows for orthogonal reactivity, making it a highly prized intermediate in the synthesis of ionizable cationic lipids for mRNA lipid nanoparticles (LNPs)[2], ATP-citrate lyase (ACL) inhibitors[3], and high-value δ -lactones[4]. This application note provides researchers and drug development professionals with field-proven methodologies, mechanistic rationales, and validated protocols for leveraging 5-oxoundecanoic acid in complex organic synthesis.

Synthesis of Ionizable Cationic Lipids for LNP-Mediated Nucleic Acid Delivery

Mechanistic Rationale

The clinical success of mRNA therapeutics relies heavily on the precise architecture of lipid nanoparticles (LNPs)[2]. 5-Oxoundecanoic acid serves as an ideal linker scaffold in this domain. The carboxylic acid can be esterified with branched aliphatic alcohols (e.g., 2-butyloctan-1-ol) to form a lipophilic tail, while the C5 ketone undergoes reductive amination to introduce a pH-sensitive (ionizable) amine headgroup[2]. The precise spacing between the ester and the resulting amine optimally tunes the pKa of the lipid (typically ~6.0–6.5), ensuring neutral charge at physiological pH (reducing toxicity) and protonation in the acidic endosome (facilitating endosomal escape)[2].

Protocol 1: EDC/DMAP-Mediated Esterification

Objective: Synthesis of the intermediate 5-oxo-ester. Causality in Reagent Selection: Steglich esterification using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) allows for mild, room-temperature coupling. This prevents the enolization and subsequent aldol condensation side-reactions that often occur if harsh acid chlorides and elevated temperatures are used with keto-acids.

Step-by-Step Methodology:

  • In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve 5-oxoundecanoic acid (4.0 g, ~20 mmol) and 2-butyloctan-1-ol (3.7 g, ~20 mmol) in anhydrous dichloromethane (DCM, 40 mL)[2].

  • Add triethylamine (TEA, 8.4 mL) and DMAP (1.22 g, 10 mmol) to the stirring solution[2].

  • Cool the mixture to 0 °C and add EDC·HCl (5.8 g, ~30 mmol) portion-wise[2].

  • Warm the reaction to 40 °C and stir for 3 hours[2].

  • Quench the reaction with distilled water. Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine[2].

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure keto-ester.

Protocol 2: Reductive Amination of the Keto-Ester

Objective: Introduction of the ionizable amine headgroup. Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen because it is a mild reducing agent that selectively reduces the transient iminium ion formed by the amine and the C5 ketone, without prematurely reducing the ketone to a secondary alcohol.

Step-by-Step Methodology:

  • Dissolve the purified 5-oxo-ester (1 eq) and the desired secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir the suspension at room temperature for 12–16 hours under N2.

  • Quench with saturated aqueous NaHCO3. Extract with DCM, dry the organic phase, and purify via flash chromatography (DCM/MeOH with 1% NH4OH) to isolate the final ionizable lipid.

LNP_Synthesis A 5-Oxoundecanoic Acid (Bifunctional Core) C EDC/DMAP Esterification A->C B Branched Alcohol (Lipophilic Tail) B->C D 5-Oxo-Ester Intermediate (Stable Precursor) C->D F NaBH(OAc)3 Reductive Amination D->F E Primary/Secondary Amine (Ionizable Headgroup) E->F G Ionizable Cationic Lipid (LNP Delivery System) F->G

Synthesis of ionizable lipids from 5-oxoundecanoic acid via esterification and amination.

Development of ATP-Citrate Lyase (ACL) Inhibitors

Mechanistic Rationale

ATP-citrate lyase is a cytosolic enzyme responsible for synthesizing acetyl-CoA, making it a prime target for hypolipidemic and anti-cancer interventions[3]. 5-Oxoundecanoic acid derivatives are utilized to synthesize 2-substituted butanedioic acids that act as bisubstrate inhibitors[3]. The 11-carbon backbone provides a lipophilic anchor that binds to the hydrophobic pocket of the enzyme, while the functionalized head mimics the citrate substrate[3].

Protocol 3: Base-Catalyzed Hydrolysis in Inhibitor Synthesis

During the synthesis of complex ACL inhibitors containing the 5-oxoundecanoic acid moiety (e.g., (±)-11-(2,4-Dichlorophenyl)-3-hydroxy-3-carboxy-5-oxoundecanoic acid), selective ester hydrolysis is required without decarboxylating the sensitive beta-keto acid or beta-hydroxy acid motifs[3].

Step-by-Step Methodology:

  • Dissolve the diester precursor (e.g., 1.62 g, 3.74 mmol) in ethanol (23 mL) and cool to 0 °C in an ice bath[3].

  • Slowly add a solution of NaOH (602 mg, 15.1 mmol) dissolved in water (22 mL) to the stirred solution[3].

  • Stir the mixture for 5 minutes at 0 °C, then remove the ice bath and stir for 1 hour at room temperature[3].

  • Carefully acidify the mixture using dilute HCl at 0 °C to precipitate the free multicarboxylic acid[3].

  • Extract with ethyl acetate, dry over MgSO4, and concentrate to yield the active ACL inhibitor[3].

Synthesis of δ -Lactones for Fragrance and Pheromone Chemistry

Mechanistic Rationale

The C5 ketone of 5-oxoundecanoic acid is perfectly positioned for the synthesis of δ -undecalactone, a naturally occurring flavor and fragrance compound[4]. Reduction of the ketone yields 5-hydroxyundecanoic acid[5], which undergoes thermodynamically favorable intramolecular esterification (lactonization) to form a stable 6-membered ring.

Protocol 4: Asymmetric Reduction and Lactonization

Step-by-Step Methodology:

  • Charge a high-pressure hydrogenation vessel with 5-oxoundecanoic acid and anhydrous methanol.

  • Add a chiral Ruthenium catalyst (e.g., RuCl2[(R)-BINAP]) to direct the asymmetric hydrogenation of the ketone.

  • Pressurize with H2 (50 atm) and heat to 50 °C for 24 hours.

  • Vent the H2 gas, filter the catalyst, and concentrate the (5R)-hydroxyundecanoic acid intermediate.

  • Dissolve the intermediate in toluene, add a catalytic amount of p-toluenesulfonic acid (pTSA), and reflux with a Dean-Stark trap to remove water and drive the cyclization.

  • Wash with NaHCO3, concentrate, and distill to obtain enantiopure (R)- δ -undecalactone.

Lactonization A 5-Oxoundecanoic Acid B Asymmetric Reduction (Ru-BINAP / H2) A->B C 5-Hydroxyundecanoic Acid (Chiral Intermediate) B->C D Acid-Catalyzed Cyclization (-H2O) C->D E Chiral δ-Undecalactone (Bioactive/Fragrance) D->E

Asymmetric reduction and intramolecular lactonization of 5-oxoundecanoic acid to δ-undecalactone.

Quantitative Data Summary

To assist in reaction planning and validation, the following table summarizes the typical quantitative parameters and self-validating analytical benchmarks for the primary synthetic workflows utilizing 5-oxoundecanoic acid.

Synthetic WorkflowPrimary ReagentsTypical YieldKey Analytical BenchmarkIndustrial Application
Esterification (LNP Tail) EDC·HCl, DMAP, Branched Alcohol75–85%1H-NMR: Shift of α-CH2 protons; disappearance of broad -OH peak.mRNA/siRNA Delivery Systems
Reductive Amination (LNP Head) Secondary Amine, NaBH(OAc)360–80%LC-MS: [M+H]+ corresponding to the target ionizable lipid mass.LNP Formulation
Base Hydrolysis (ACL Inhibitor) NaOH (aq), Ethanol, 0 °C to RT>90%IR: Shift of C=O stretch from ester (~1735 cm⁻¹) to acid (~1710 cm⁻¹).Hypolipidemic Drugs
Lactonization (Fragrance) Ru-BINAP, H2, then pTSA/Toluene80–95%GC-MS: High enantiomeric excess (ee >95%); specific rotation.Flavors, Fragrances, Pheromones

References

  • NextSDS. "5-OXOUNDECANOIC ACID — Chemical Substance Information." NextSDS Database.
  • Google Patents. "US20220096381A1 - Lipid composition.
  • Pearce, B. C., et al. "ATP-Citrate Lyase as a Target for Hypolipidemic Intervention. Design and Synthesis of 2-Substituted Butanedioic Acids as Novel, Potent Inhibitors of the Enzyme." Journal of Medicinal Chemistry, ACS Publications.
  • LIPID MAPS. "Structure Database (LMSD).
  • Guidechem. "Undecanoic acid, 5-oxo- 16424-28-5.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 5-oxoundecanoic acid in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-oxoundecanoic acid. As a Senior Application Scientist, I understand that realizing the full potential...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-oxoundecanoic acid. As a Senior Application Scientist, I understand that realizing the full potential of a compound in your experiments is critically dependent on proper sample preparation. The poor aqueous solubility of 5-oxoundecanoic acid is a common challenge, stemming from its long eleven-carbon aliphatic chain, which imparts significant hydrophobic character, and its single carboxylic acid group.

This guide is designed to provide you with a logical, in-depth framework for troubleshooting and overcoming these solubility issues. We will move from fundamental principles to advanced strategies, explaining the causality behind each experimental choice to ensure your success.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of 5-oxoundecanoic acid.

Q1: Why is 5-oxoundecanoic acid so difficult to dissolve in water?

A1: The molecular structure of 5-oxoundecanoic acid (C11H20O3) contains two competing features: a hydrophilic carboxylic acid head and a long, hydrophobic 11-carbon tail.[1][2] The carbon chain dominates the molecule's overall character, making it lipid-like and thus poorly soluble in polar solvents like water. For a molecule to dissolve, the energy gained from solvent-solute interactions must overcome the energy of the solute-solute and solvent-solvent interactions. In this case, the interaction between the hydrophobic tails is strong, and water molecules are more stable interacting with each other than with the aliphatic chain.

Q2: I need to prepare a solution for a cell culture experiment. What is the simplest and most direct method to try first?

A2: The most straightforward and widely used method is pH adjustment . By increasing the pH of your aqueous medium, you can deprotonate the carboxylic acid group (-COOH) to its carboxylate form (-COO⁻). This creates an ionic, charged species that is significantly more polar and, therefore, more soluble in water.[3][4][5] For most carboxylic acids, adjusting the pH to be at least 2 units above the compound's pKa (typically around 4-5 for carboxylic acids) is sufficient to ensure near-complete ionization and dramatically improve solubility.[6]

Q3: Can I use an organic solvent to make a concentrated stock solution first?

A3: Yes, this is a very common and effective strategy. Solvents like Dimethyl Sulfoxide (DMSO) or ethanol are excellent for dissolving non-polar compounds.[7][8] You can prepare a high-concentration stock solution (e.g., 10-100 mM) in one of these solvents and then dilute it into your final aqueous experimental medium. However, you must be cautious about the final concentration of the organic solvent in your assay, as high concentrations (typically >0.5-1%) can be toxic to cells or interfere with enzymatic reactions.[9] Always run a solvent control in your experiments.

In-Depth Troubleshooting Guide

This section addresses more complex issues that may arise during your experiments.

Q4: I successfully dissolved 5-oxoundecanoic acid in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What is happening and how can I fix it?

A4: This is a classic problem that occurs when the final concentration of the compound in the aqueous medium exceeds its maximum aqueous solubility. The DMSO helps to disperse the compound, but once diluted, the water molecules force the hydrophobic compound out of solution.

Causality: You have created a supersaturated solution that is thermodynamically unstable, leading to precipitation.

Solutions:

  • Increase Dispersion Energy: Immediately after adding the DMSO stock to the buffer, vortex or sonicate the solution vigorously. This input of energy can help to break up the initial precipitate and create a more stable, dispersed solution or a fine colloidal suspension.[8] Gentle warming (e.g., to 37°C) can also help.[8][9]

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of 5-oxoundecanoic acid in your experiment to a level below its aqueous solubility limit.

  • Change Dilution Method: Instead of adding the stock directly to the bulk buffer, try adding the small volume of stock solution to the side of the tube and then slowly introducing the buffer while vortexing. This can prevent the formation of localized high-concentration pockets that crash out.

  • Use a Protein Carrier: If your medium contains a protein like bovine serum albumin (BSA), the fatty acid may bind to it, which increases its apparent solubility. Consider pre-incubating your diluted compound in a solution containing BSA before the final experimental step.

Q5: Adjusting the pH to a high level is not an option for my experiment due to pH sensitivity. What are my alternatives?

A5: When pH modulation is not feasible, you must employ formulation strategies that encapsulate or shield the hydrophobic portion of the molecule from water.

Solutions:

  • Surfactants (Micellar Solubilization): Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. 5-oxoundecanoic acid can be entrapped within this hydrophobic core, effectively solubilizing it in the bulk aqueous phase.[10][11][12][13]

    • Common Lab Surfactants: Tween® 80 or Sodium Dodecyl Sulfate (SDS).

    • Consideration: The surfactant itself may affect your biological system, so appropriate controls are essential. The choice of ionic vs. non-ionic surfactant can also be important.[14]

  • Cyclodextrins (Inclusion Complexes): Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic interior cavity and a hydrophilic exterior.[15] They can encapsulate the hydrophobic tail of the 5-oxoundecanoic acid, forming a water-soluble "inclusion complex".[16][17][18]

    • Common Lab Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[14]

    • Mechanism: This host-guest chemistry masks the non-polar part of your molecule, presenting a hydrophilic complex to the solvent.[19]

Troubleshooting Workflow

The following diagram outlines a logical progression for tackling solubility issues with 5-oxoundecanoic acid.

G cluster_0 Initial Strategy cluster_1 Primary Methods cluster_2 Troubleshooting & Advanced Methods Start Goal: Dissolve 5-Oxoundecanoic Acid PrepStock Prepare Concentrated Stock Start->PrepStock pH_Adjust Method 1: pH Adjustment (Is high pH acceptable?) PrepStock->pH_Adjust Aqueous Media CoSolvent Method 2: Co-Solvent (e.g., DMSO, Ethanol) PrepStock->CoSolvent Organic Solvent Advanced Advanced Solubilization (If pH/Co-solvents fail) pH_Adjust->Advanced  No Success Success: Homogeneous Solution pH_Adjust->Success  Yes Precipitation Precipitation upon dilution? CoSolvent->Precipitation Surfactant Use Surfactants (e.g., Tween® 80) Precipitation->Surfactant  Yes, or need  higher concentration Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Precipitation->Cyclodextrin  Yes, or need  higher concentration Precipitation->Success  No Advanced->Surfactant Advanced->Cyclodextrin Surfactant->Success Cyclodextrin->Success

Caption: A decision tree for troubleshooting the solubility of 5-oxoundecanoic acid.

Solubilization Strategies: A Comparative Overview

The table below summarizes the primary methods discussed, offering a quick reference for selecting the best approach for your specific experimental needs.

StrategyMechanism of ActionAdvantagesDisadvantages & Considerations
pH Adjustment Ionization of the carboxylic acid to a more polar carboxylate salt.[5]Simple, inexpensive, uses common lab reagents (e.g., NaOH, KOH).[20][21]Final pH may not be compatible with biological systems; potential for salt precipitation at high concentrations.
Co-solvents Dissolution in a water-miscible organic solvent (e.g., DMSO, Ethanol).[7]Allows for high-concentration stock solutions; simple to prepare.[8]Potential for precipitation upon aqueous dilution; solvent may have cytotoxic or off-target effects. Requires solvent controls.
Surfactants Encapsulation of the hydrophobic tail within micelles.[10][13]Can significantly increase apparent aqueous solubility; widely used in formulations.[14]Surfactants can interfere with cell membranes or protein activity; requires careful selection and control experiments.
Cyclodextrins Formation of a host-guest inclusion complex, masking the hydrophobic region.[16][18]Generally low toxicity and biocompatible; can improve compound stability.[15][17]Can be more expensive; complex formation is an equilibrium process and may not be 100% efficient.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most common solubilization workflows.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes how to create a basic aqueous stock solution by converting 5-oxoundecanoic acid to its sodium salt.

Principle: The addition of a strong base deprotonates the carboxylic acid, forming a highly water-soluble carboxylate salt.

G cluster_acid Insoluble Form cluster_salt Soluble Form Acid R-COOH (5-Oxoundecanoic Acid) Equilibrium Acid->Equilibrium Salt R-COO⁻ Na⁺ (Sodium 5-Oxoundecanoate) Equilibrium->Salt Proton + H⁺ (pH < pKa) Equilibrium->Proton Protonation Base + NaOH (pH > 7) Base->Equilibrium Deprotonation

Caption: Equilibrium between the insoluble acid and its soluble salt form.

Materials:

  • 5-oxoundecanoic acid (MW: 200.27 g/mol )[22]

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q®) or desired buffer

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of 5-oxoundecanoic acid into a sterile vial.

    • Example: To make 1 mL of a 10 mM stock solution, weigh 2.00 mg of the compound.

  • Add Solvent: Add approximately 80% of the final desired volume of water or buffer. The compound will likely appear as an insoluble solid or oily suspension.

  • Titrate with Base: While vortexing or stirring, add the 1 M NaOH solution dropwise. Use a 1:1 molar ratio as a starting point.

    • Calculation: For 10 µmol of acid (2.00 mg), you will need approximately 10 µL of 1 M NaOH.

  • Observe Dissolution: Continue adding base slowly until the solution becomes completely clear. Sonication or gentle warming (37°C) may assist this process.

  • Check and Adjust pH: Use a calibrated pH meter to check the solution's pH. It should be basic (typically >8.0). If the compound is fully dissolved but the pH is too high for your subsequent experiments, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops too low.

  • Final Volume Adjustment: Add water or buffer to reach the final desired volume.

  • Sterilization: If required for cell culture, sterile-filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Stock Solution Using a Co-Solvent

This protocol details the preparation of a concentrated stock in DMSO, a common method for hydrophobic compounds.

Materials:

  • 5-oxoundecanoic acid

  • 100% Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh Compound: Weigh the 5-oxoundecanoic acid directly into a sterile tube.

  • Add Co-Solvent: Add the required volume of DMSO to achieve the desired high stock concentration (e.g., 100 mM).

  • Ensure Complete Dissolution: Vortex vigorously. If necessary, warm the solution briefly to 37°C and sonicate for 5-10 minutes until the solution is perfectly clear and no solid particles are visible.[8]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution for Use: When preparing your working solution, add the DMSO stock to your pre-warmed aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation. The final DMSO concentration should ideally be kept below 0.5%.

References

  • Al-Sabah, S., & Al-Kassas, R. (2012). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. Tropical Journal of Pharmaceutical Research, 11(3), 459-467. ([Link])

  • Gould, S., & Scott, R. C. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(18), 4287. ([Link])

  • Vinarov, Z., Katev, V., Radeva, D., Tcholakova, S., & Denkov, N. D. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Drug Development and Industrial Pharmacy, 44(4), 677-686. ([Link])

  • Vinarov, Z., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. ResearchGate. ([Link])

  • Li, J., & Loh, X. J. (2016). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews, 101, 27-50. ([Link])

  • Fenyvesi, É., & Szente, L. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. ([Link])

  • Vinarov, Z., Katev, V., Radeva, D., Tcholakova, S., & Denkov, N. D. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. ([Link])

  • Mura, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. ([Link])

  • Patel, A. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Journal of Pharmaceutical Research International, 36(6), 1-10. ([Link])

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. ([Link])

  • Goger, M. J., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2911–2918. ([Link])

  • Unknown. (2024). Solubility test for Organic Compounds. Online document. ([Link])

  • PubChem. (n.d.). 5-Oxooctanoic acid. National Center for Biotechnology Information. ([Link])

  • Various Authors. (2018). Which solvent is best for dissolving fatty acids (like oleic and stearic) and triglyceride? ResearchGate. ([Link])

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Handout supplement. ([Link])

  • NextSDS. (n.d.). 5-OXOUNDECANOIC ACID — Chemical Substance Information. NextSDS Substance Database. ([Link])

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  • de Oliveira, A. G., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. ([Link])

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  • IJPC, Inc. (2025). pH Adjusting Database. CompoundingToday.com. ([Link])

  • Patel, J. R., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(1), 35-42. ([Link])

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of LC-MS/MS Assays for 5-Oxoundecanoic Acid in Human Serum

Biological Context & Analytical Challenges 5-Oxoundecanoic acid is a medium-chain aliphatic keto acid that serves as an emerging biomarker in lipid metabolism and oxidative stress pathways[1][2]. Quantifying this metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Analytical Challenges

5-Oxoundecanoic acid is a medium-chain aliphatic keto acid that serves as an emerging biomarker in lipid metabolism and oxidative stress pathways[1][2]. Quantifying this metabolite in human serum presents significant analytical challenges. Endogenous concentrations are typically in the low ng/mL range, demanding high assay sensitivity. Furthermore, the serum matrix is densely populated with phospholipids and endogenous proteins, which can cause severe ionization suppression during electrospray ionization (ESI) in liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3].

To ensure reliable, reproducible, and regulatory-compliant bioanalysis for clinical research, the assay must be rigorously validated according to FDA and EMA guidelines[4]. This guide objectively compares sample preparation methodologies and provides a self-validating, fully optimized protocol for the quantification of 5-oxoundecanoic acid.

Objective Comparison of Sample Preparation Strategies

The cornerstone of a robust LC-MS/MS assay is the sample preparation strategy. We evaluated three distinct methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Anion Exchange Solid Phase Extraction (MAX SPE).

Mechanistic Causality & Performance
  • Protein Precipitation (PPT): While PPT using acetonitrile is rapid and high-throughput, it operates purely on protein denaturation. It fails to remove endogenous phospholipids, leading to a massive -45.2% signal suppression in the MS source. This renders PPT unsuitable for low-abundance keto acids.

  • Liquid-Liquid Extraction (LLE): Utilizing non-polar solvents (e.g., MTBE) reduces matrix effects by leaving highly polar interferences in the aqueous phase. However, because 5-oxoundecanoic acid contains a polar carboxylic acid moiety, its partition coefficient into the organic phase is sub-optimal, resulting in lower total recovery (78.4%).

  • Mixed-Mode Strong Anion Exchange (MAX SPE): This is the superior, self-validating approach. 5-oxoundecanoic acid has a carboxylic acid group with a pKa of ~4.8. By pre-treating the serum with a base (2% NH₄OH), the analyte is fully deprotonated (negatively charged). It binds via strong ionic interactions to the permanently positively charged quaternary amine sorbent of the MAX cartridge. Neutral lipids and phospholipids are aggressively washed away with 100% methanol. Finally, elution is triggered by dropping the pH with formic acid, which protonates the analyte (neutralizing it) and breaks the ionic bond, yielding highly specific recovery.

Table 1: Performance Comparison of Sample Preparation Strategies
Performance MetricPPT (Acetonitrile)LLE (MTBE)MAX SPE (Targeted)
Mean Recovery (%) 92.5 ± 6.278.4 ± 5.189.6 ± 3.4
Matrix Effect (%) -45.2 (Severe Suppression)-12.5 (Mild)-4.1 (Negligible)
Phospholipid Removal PoorModerateExcellent
Selectivity LowModerateHigh
Throughput High (96-well compatible)Low (Labor-intensive)High (96-well compatible)

Regulatory Assay Validation (FDA/EMA)

Bioanalytical method validation is the foundation of credible pharmacokinetic and biomarker data[4]. According to FDA and EMA guidelines, the validation must confirm that the method consistently produces accurate and precise results[4][5]. The acceptance criteria dictate that the coefficient of variation (CV) for precision must be ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ), and accuracy must fall within 85-115% of the nominal value[5].

ValidationWorkflow Start Method Development 5-Oxoundecanoic Acid SamplePrep Sample Preparation (MAX SPE Selection) Start->SamplePrep LCMS LC-MS/MS Optimization (MRM Transitions) Start->LCMS Val_FDA FDA/EMA Validation Core Parameters SamplePrep->Val_FDA LCMS->Val_FDA Selectivity Selectivity & Specificity Val_FDA->Selectivity Matrix Matrix Effect & Recovery Val_FDA->Matrix Accuracy Accuracy & Precision Val_FDA->Accuracy Stability Stability (Benchtop, F/T) Val_FDA->Stability Success Validated Assay Ready for Clinical Use Selectivity->Success Matrix->Success Accuracy->Success Stability->Success

Fig 1. FDA/EMA-aligned bioanalytical method validation workflow for LC-MS/MS assays.

Table 2: FDA/EMA Validation Results for MAX SPE LC-MS/MS Assay
QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
LLOQ 1.08.410.2105.2
LQC 3.05.16.898.4
MQC 50.03.24.5101.5
HQC 400.02.83.999.1

Data demonstrates full compliance with regulatory thresholds, proving the MAX SPE methodology provides a highly trustworthy and reproducible system.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any variations in sample preparation and ionization efficiency[6].

A. Sample Pre-treatment
  • Aliquot 100 µL of human serum into a 96-well collection plate.

  • Spike with 10 µL of Internal Standard (e.g., 5-oxoundecanoic acid-d5 at 50 ng/mL).

  • Add 100 µL of 2% NH₄OH in water. Rationale: Raises the pH above the pKa of the carboxylic acid, ensuring the analyte is fully ionized (deprotonated) for optimal binding to the anion exchange sorbent.

B. MAX SPE Extraction Workflow

SPEWorkflow Serum Human Serum + IS (5-oxoundecanoic acid-d5) Pretreat Pre-treatment (Dilute with 2% NH4OH) Serum->Pretreat Load Load onto MAX SPE (Strong Anion Exchange) Pretreat->Load Wash1 Wash 1: 5% NH4OH (Remove basic proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove neutral lipids) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH (Protonate analyte) Wash2->Elute Dry Evaporate & Reconstitute (Mobile Phase A) Elute->Dry

Fig 2. Mechanistic workflow of Mixed-Mode Strong Anion Exchange (MAX) SPE for keto acid isolation.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the MAX SPE cartridge.

  • Loading: Load the pre-treated serum sample (210 µL total volume) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH₄OH in water to remove unbound proteins and basic interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids and phospholipids. The target analyte remains ionically bound to the sorbent.

  • Elution: Elute the target analyte with 2 x 500 µL of 2% Formic Acid in Methanol. Rationale: The acidic environment protonates 5-oxoundecanoic acid, neutralizing its charge and breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid).

C. LC-MS/MS Analytical Conditions
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and high theoretical plates.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 4.5 minutes.

  • Ionization Mode: Electrospray Ionization Negative (ESI-). Carboxylic acids readily lose a proton to form [M-H]⁻ ions, providing excellent sensitivity.

  • Detection: Multiple Reaction Monitoring (MRM) optimized for 5-oxoundecanoic acid (Exact Mass: 200.14 Da; Precursor [M-H]⁻ m/z 199.1).

References

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. ut.ee.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • 4-Oxoundecanoic Acid|CAS 22847-06-9. benchchem.com.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. nih.gov.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • ATP-Citrate Lyase as a Target for Hypolipidemic Intervention. acs.org.

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Comparative

Comparative Efficacy Guide: 5-Oxoundecanoic Acid vs. Even-Chain Medium-Chain Keto Acids

As drug development pivots toward targeted metabolic interventions, medium-chain keto acids (MCKAs) have emerged as highly efficient alternative energy substrates. However, not all MCKAs are metabolically equivalent.

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward targeted metabolic interventions, medium-chain keto acids (MCKAs) have emerged as highly efficient alternative energy substrates. However, not all MCKAs are metabolically equivalent. This guide provides a rigorous comparative analysis between 5-oxoundecanoic acid (5-OUA) —a specialized odd-chain keto acid—and traditional even-chain MCKAs (such as α-ketooctanoic acid).

By analyzing their distinct catabolic fates, we can strategically deploy these molecules for specific therapeutic endpoints, ranging from rapid ketosis to critical anaplerotic rescue in neurodegenerative models.

Mechanistic Divergence: Anaplerosis vs. Pure Ketogenesis

The fundamental efficacy difference between 5-OUA and even-chain MCKAs lies in their mitochondrial β-oxidation products.

Even-chain MCKAs (e.g., C8 derivatives) are rapidly oxidized to yield acetyl-CoA . While acetyl-CoA is an excellent substrate for ATP generation, it cannot replenish depleted tricarboxylic acid (TCA) cycle intermediates. If the cellular pool of oxaloacetate is low, acetyl-CoA is shunted entirely into ketogenesis (forming acetoacetate and β-hydroxybutyrate).

Conversely, 5-oxoundecanoic acid (C11H20O3) is an odd-chain keto acid[1]. During β-oxidation, odd-chain fatty acids and their keto-derivatives yield both acetyl-CoA and propionyl-CoA [2]. Propionyl-CoA is uniquely anaplerotic ; it is carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, directly refilling the TCA cycle[3]. This mechanism is vital for restoring metabolic homeostasis in cells suffering from energy imbalances or mitochondrial dysfunction.

MetabolicPathway cluster_odd 5-Oxoundecanoic Acid (Odd-Chain) cluster_even Even-Chain MCKAs (e.g., C8) O_Sub 5-OUA (C11) O_Box β-Oxidation O_Sub->O_Box O_Prop Propionyl-CoA O_Box->O_Prop Cleavage E_Acet Acetyl-CoA O_Box->E_Acet Also yields O_Succ Succinyl-CoA O_Prop->O_Succ Carboxylation TCA TCA Cycle (Energy Homeostasis) O_Succ->TCA Anaplerosis (Replenishes OAA) E_Sub C8 MCKA E_Box β-Oxidation E_Sub->E_Box E_Box->E_Acet Cleavage E_Keto Ketone Bodies E_Acet->E_Keto Ketogenesis E_Acet->TCA Oxidation (Requires OAA)

Metabolic divergence of odd-chain vs. even-chain keto acids into the TCA cycle.

Comparative Efficacy Profile

To objectively evaluate these substrates, we must look at their quantitative metabolic outputs. The table below summarizes the theoretical and observed efficacy metrics across three distinct classes of medium-chain metabolic modulators.

Parameter5-Oxoundecanoic Acid (C11)α-Ketooctanoic Acid (C8)Triheptanoin (C7 Source)
Chain Classification Odd-Chain Keto AcidEven-Chain Keto AcidOdd-Chain Triglyceride
Primary Catabolites Acetyl-CoA, Propionyl-CoAAcetyl-CoA onlyAcetyl-CoA, Propionyl-CoA
Anaplerotic Flux High (Direct to Succinyl-CoA)Zero (Purely Ketogenic)High
Ketogenic Potential ModerateVery HighModerate
Theoretical ATP Yield ~78 mol ATP / mol~54 mol ATP / mol~33 mol ATP / mol (per C7)
Research / Clinical Utility TCA rescue, NeuroprotectionRapid ketosis, Seizure controlRefractory epilepsy, Glut1[3]

Note: ATP yields are theoretical maximums assuming complete mitochondrial oxidation. Actual yields depend on the cellular oxaloacetate pool and tissue-specific expression of Monocarboxylate Transporters (MCTs).

Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS Isotope Tracing of Anaplerotic Flux

Objective: To definitively prove that 5-OUA replenishes the TCA cycle (anaplerosis) while C8 MCKAs do not. Causality Check: We utilize [U-¹³C]-labeled substrates. If the substrate is anaplerotic, we will detect M+3 and M+4 isotopologues of malate and citrate (derived from ¹³C-succinyl-CoA). If it is purely ketogenic, we will only see M+2 isotopologues (derived from ¹³C-acetyl-CoA).

  • Cell Preparation & Starvation: Seed HepG2 cells at 1×105 cells/well. Starve in substrate-free DMEM for 4 hours. Rationale: This depletes endogenous metabolite pools, ensuring the detected flux is exclusively from the exogenous tracer.

  • Isotope Dosing: Administer 500 µM of either [U-¹³C]-5-OUA or[U-¹³C]-α-ketooctanoate to parallel cohorts. Include an unlabeled control well to establish baseline natural isotopic abundance (critical for preventing false-positive flux calculations).

  • Metabolic Quenching: At exactly 30, 60, and 120 minutes, aspirate the media and instantly add 80% aqueous methanol pre-chilled to -80°C. Rationale: This instantly denatures metabolic enzymes, preserving the highly transient isotopic states of TCA intermediates.

  • Extraction & Acquisition: Scrape the cells, centrifuge at 15,000 x g for 15 minutes at 4°C, and analyze the supernatant using a Q-TOF LC-MS/MS operating in negative ion mode.

  • Data Analysis: Quantify the fractional enrichment of M+3 succinate and M+4 malate to calculate the anaplerotic index.

Workflow W1 1. Substrate Dosing ([U-13C] Tracers) W2 2. Metabolic Quenching (-80°C Methanol) W1->W2 W3 3. LC-MS/MS Acquisition W2->W3 W4 4. Flux Analysis (M+n Isotopologues) W3->W4

Experimental workflow for LC-MS/MS isotope tracing of anaplerotic flux.

Protocol 2: Real-Time ATP Rate Assay (Seahorse XF)

Objective: To quantify the functional energetic output (ATP production rate) of 5-OUA compared to alternative MCKAs. Causality Check: By sequentially injecting metabolic inhibitors, we decouple the Oxygen Consumption Rate (OCR) driven by actual ATP synthesis from the OCR driven by mitochondrial proton leak.

  • Sensor Calibration: Hydrate a Seahorse XFe96 sensor cartridge in XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Basal Measurement: Wash cells with XF Base Medium (supplemented with 1 mM pyruvate, zero glucose) and measure baseline OCR for 15 minutes.

  • Substrate Injection (Port A): Inject 5-OUA or α-ketooctanoate (final concentration 1 mM). Monitor the immediate spike in OCR, which represents the rapid β-oxidation of the medium-chain substrates.

  • Oligomycin Injection (Port B): Inject Oligomycin (final concentration 1.5 µM). Rationale: Oligomycin inhibits ATP synthase (Complex V). The resulting drop in OCR directly correlates to the mitochondrial ATP produced specifically by the oxidation of the injected keto acids.

References

  • PubChem. (2026). 5-oxoundecanoic acid (C11H20O3). National Center for Biotechnology Information.[Link]

  • Venn-Watson, S., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI International Journal of Molecular Sciences.[Link]

  • Borges, K., & Sonnewald, U. (2012). Triheptanoin - a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment? Epilepsy Research (NIH Public Access).[Link]

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Validation

A Researcher's Guide to the Cross-Validation of 5-Oxoundecanoic Acid Quantification Methods

In the landscape of metabolic research and drug development, the precise and accurate quantification of specific molecules is paramount. 5-Oxoundecanoic acid, a keto-fatty acid, has garnered interest for its potential ro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of metabolic research and drug development, the precise and accurate quantification of specific molecules is paramount. 5-Oxoundecanoic acid, a keto-fatty acid, has garnered interest for its potential role in various physiological and pathological processes. The reliability of any study involving this compound hinges on the robustness of its quantification. This guide provides an in-depth comparison of the primary analytical methods for 5-oxoundecanoic acid, offering insights into their principles, performance, and ideal applications to aid researchers in making informed methodological decisions.

Introduction to 5-Oxoundecanoic Acid and the Analytical Imperative

5-Oxoundecanoic acid is a C11 keto acid that can be involved in fatty acid metabolism. Alterations in its levels may be indicative of metabolic dysregulation, making its accurate measurement in biological matrices like plasma, urine, and cell culture media a critical task. However, its chemical properties—possessing both a ketone and a carboxylic acid group—present unique analytical challenges, including polarity and thermal instability, which necessitate careful consideration of the quantification technique.

The two most powerful and widely employed techniques for the analysis of small organic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This guide will dissect these methodologies, providing a framework for their cross-validation and selection.

Comparative Analysis of Leading Quantification Methodologies

The choice between GC-MS and LC-MS/MS is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the sample matrix.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has long been a cornerstone of metabolic analysis. Its strength lies in its high chromatographic resolution and the extensive, standardized libraries of mass spectra available for compound identification.

Principle of Operation: GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile compounds like 5-oxoundecanoic acid, chemical derivatization is a mandatory prerequisite to increase volatility and thermal stability.[1][2][3] Following separation on a capillary column, the analyte is ionized, typically by electron ionization (EI), and the resulting fragments are detected by a mass spectrometer.

The Critical Role of Derivatization: The presence of a polar carboxylic acid and a reactive keto group makes direct GC-MS analysis of 5-oxoundecanoic acid unfeasible.[2][3] A two-step derivatization is commonly employed:

  • Oximation: The keto group is protected using an oximation agent like methoxyamine hydrochloride. This step is crucial to prevent enolization and the formation of multiple derivative peaks, which would complicate quantification.[2][3]

  • Silylation: The acidic proton of the carboxylic acid group is replaced with a non-polar trimethylsilyl (TMS) group using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3] This significantly increases the volatility of the analyte.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard for Sensitivity and Specificity

LC-MS/MS has emerged as the preferred platform for many quantitative bioanalytical applications due to its exceptional sensitivity, specificity, and higher throughput.

Principle of Operation: LC-MS/MS separates compounds in a liquid mobile phase based on their physicochemical properties, such as polarity.[4] The eluent from the liquid chromatograph is introduced into a mass spectrometer equipped with an ionization source, typically electrospray ionization (ESI). The analyte is then subjected to tandem mass spectrometry (MS/MS), where a specific precursor ion is selected, fragmented, and a resulting product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity.[4]

The Derivatization Dilemma: While LC-MS/MS can often analyze compounds without derivatization, for certain molecules like short-chain fatty acids, derivatization can be employed to enhance ionization efficiency and, consequently, sensitivity.[5][6][7][8] However, for many applications, direct analysis following a simple protein precipitation or liquid-liquid extraction is sufficient and simplifies the workflow.[1]

Head-to-Head: Performance Metrics

The selection of an analytical method should be driven by a thorough evaluation of its performance characteristics. The following table summarizes typical validation parameters for the quantification of keto acids and related compounds by GC-MS and LC-MS/MS.

ParameterGC-MS (with derivatization)LC-MS/MS (direct or with derivatization)
Linearity (r²) > 0.99[1]> 0.997[1]
Limit of Detection (LOD) 0.05 - 1.0 µg/mL[1]0.01 - 0.25 µM[1]
Limit of Quantification (LOQ) 0.15 - 3.5 µg/mL[1]4.2 - 18 nM[1]
Accuracy (% Recovery) 85% - 115%[1]96% - 109%[1]
Precision (%RSD) < 15%[1]< 10%[1]

Experimental Workflows: A Visual Guide

To further elucidate the practical differences between these two powerful techniques, the following diagrams illustrate the typical experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Biological Sample (e.g., Plasma) s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Supernatant Evaporation s2->s3 s4 Derivatization Step 1: Oximation s3->s4 s5 Derivatization Step 2: Silylation s4->s5 a1 GC Injection s5->a1 Inject Derivatized Sample a2 Chromatographic Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Spectrometry (MS) a3->a4 data Data Analysis a4->data Data Acquisition

Caption: Experimental workflow for the GC-MS analysis of 5-oxoundecanoic acid.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Biological Sample (e.g., Plasma) s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Supernatant Transfer s2->s3 s4 Solvent Evaporation & Reconstitution s3->s4 a1 LC Injection s4->a1 Inject Reconstituted Sample a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MS/MS - MRM) a3->a4 data Data Analysis a4->data Data Acquisition

Caption: Experimental workflow for the LC-MS/MS analysis of 5-oxoundecanoic acid.

Detailed Experimental Protocols

For the purpose of cross-validation, detailed step-by-step protocols for both GC-MS and LC-MS/MS are provided below.

Protocol 1: GC-MS Quantification of 5-Oxoundecanoic Acid

This protocol is adapted from established methods for the analysis of keto and other organic acids.[2][3]

1. Sample Preparation and Extraction:

  • To 100 µL of the biological sample (e.g., plasma, serum), add a suitable internal standard (e.g., a deuterated analog of 5-oxoundecanoic acid).

  • Perform a liquid-liquid extraction by adding 500 µL of an organic solvent such as ethyl acetate or methyl tert-butyl ether.[1]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.[1]

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 35-40°C.[2]

2. Derivatization:

  • Oximation: To the dried residue, add 40 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[2] Cap the vial and heat at 60°C for 60 minutes.

  • Silylation: Cool the vial to room temperature. Add 40 µL of BSTFA with 1% TMCS.[2] Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 30 minutes.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.[1]

  • GC Column: Use a capillary column such as a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized 5-oxoundecanoic acid.

Protocol 2: LC-MS/MS Quantification of 5-Oxoundecanoic Acid

This protocol is based on general procedures for the analysis of fatty acids and other small molecules in biological fluids.[1][5]

1. Sample Preparation:

  • To 50 µL of the biological sample, add an appropriate internal standard (e.g., ¹³C-labeled 5-oxoundecanoic acid).

  • Precipitate proteins by adding 150 µL of ice-cold acetonitrile.[1]

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[9]

  • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in negative ion mode for carboxylic acids.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for 5-oxoundecanoic acid and its internal standard.

Causality in Experimental Choices and Method Selection

Why Derivatize for GC-MS? As previously mentioned, the polarity and low volatility of 5-oxoundecanoic acid make it unsuitable for direct GC analysis. The oximation and silylation steps are not merely procedural; they are chemically necessary to transform the molecule into a form that can traverse the GC column and be vaporized without degradation.

LC-MS/MS: To Derivatize or Not? The decision to derivatize in LC-MS/MS is one of optimization rather than necessity. For many keto acids, direct analysis after protein precipitation provides adequate sensitivity. However, if the endogenous levels of 5-oxoundecanoic acid are extremely low, derivatization strategies can be employed to improve ionization efficiency and achieve lower limits of detection.

Choosing the Right Method for Your Research:

  • For high-throughput screening of a large number of samples, the simpler sample preparation and faster run times of LC-MS/MS make it the more suitable choice.[1]

  • When dealing with complex matrices where specificity is a major concern, the MRM capabilities of LC-MS/MS offer a significant advantage over the single-stage mass analysis of most standard GC-MS systems.[1]

  • If your laboratory is primarily equipped for GC-MS and the required sensitivity is within its capabilities, a well-validated GC-MS method can provide reliable and accurate quantification.

  • For definitive identification of an unknown peak as 5-oxoundecanoic acid, the reproducible fragmentation patterns in GC-MS (EI) can be very useful for library matching.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques capable of the accurate and precise quantification of 5-oxoundecanoic acid. The choice between them is contingent upon the specific goals of the research, available instrumentation, and the desired balance between throughput, sensitivity, and selectivity. LC-MS/MS generally offers superior sensitivity and higher throughput with simpler sample preparation. However, GC-MS remains a robust and reliable alternative, particularly when its established derivatization protocols are meticulously followed. For any laboratory aiming to quantify 5-oxoundecanoic acid, a thorough in-house validation of the chosen method is imperative to ensure data of the highest quality and integrity.

References

  • Application Notes and Protocols for the Quantification of 5-Oxo-heptanoic Acid - Benchchem.
  • Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5,5,5-Trifluoro-2-oxopentanoic Acid - Benchchem.
  • Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-5-oxohexanoic acid - Benchchem.
  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - AIR Unimi.
  • LC-MS/MS method development for anti-oxidative biomarkers - Universidade de Lisboa.
  • Accuracy and precision of different 2-oxopentanoic acid analytical methods. - Benchchem.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI.
  • Determination of total, free and esterified short-chain fatty acid in human serum by liquid chromatography-mass spectrometry - PubMed.
  • Identification of polyunsaturated fatty acids as potential biomarkers of osteoarthritis after sodium hyaluronate and mesenchymal stem cell treatment through metabolomics - PMC.

Sources

Comparative

comparing extraction efficiency of 5-oxoundecanoic acid using SPE vs liquid-liquid

An Application Scientist’s Guide to Isolating 5-Oxoundecanoic Acid: A Comparative Analysis of SPE vs. LLE In the rapidly evolving fields of lipidomics and drug development, the accurate quantification of oxo-fatty acids...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Isolating 5-Oxoundecanoic Acid: A Comparative Analysis of SPE vs. LLE

In the rapidly evolving fields of lipidomics and drug development, the accurate quantification of oxo-fatty acids is critical. 5-Oxoundecanoic acid (C11H20O3) is a medium-chain oxo-fatty acid characterized by a terminal carboxylic acid and a ketone group at the C5 position[1]. This structural duality—a hydrophobic aliphatic tail coupled with two distinct polar moieties—creates a unique amphiphilic profile that complicates extraction from complex biological matrices like plasma or urine.

As a Senior Application Scientist, I frequently observe laboratories struggling with poor reproducibility and high matrix effects when isolating oxo-fatty acids. The root cause almost always traces back to the sample preparation methodology. This guide provides an objective, data-backed comparison between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) for 5-oxoundecanoic acid, detailing the mechanistic causality behind each protocol to ensure your workflow is a self-validating system.

Mechanistic Causality: Understanding the Extraction Chemistry

To successfully extract 5-oxoundecanoic acid, we must manipulate its ionization state. The carboxylic acid group has a pKa of approximately 4.8. At physiological pH (~7.4), the molecule is ionized (deprotonated), making it highly water-soluble and nearly impossible to extract into an organic phase.

  • Liquid-Liquid Extraction (LLE): LLE relies on the Nernst partition coefficient between two immiscible liquids[2]. By driving the sample pH well below the pKa (e.g., pH 2.5), we force the complete protonation of the carboxylate group. The neutralized molecule can then partition into a moderately polar organic solvent like ethyl acetate. However, the C5 ketone group acts as a polar hinge in the hydrophobic chain, giving the molecule surfactant-like properties that frequently cause severe emulsion formation at the liquid-liquid interface.

  • Solid Phase Extraction (SPE): SPE bypasses interfacial emulsions by utilizing chemical adsorption interactions with a solid media[2]. For oxo-fatty acids, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the gold standard[3]. The divinylbenzene backbone retains the aliphatic C11 chain via van der Waals forces, while the N-vinylpyrrolidone monomer provides polar retention pockets for the C5-ketone and carboxyl groups. This dual-retention mechanism allows for aggressive washing steps that remove matrix interferents without losing the target analyte[4].

Workflow Visualization

The following diagram illustrates the parallel processing logic of both methodologies.

ExtractionWorkflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid Phase Extraction (SPE - HLB) Sample Biological Matrix (Spiked with 5-Oxoundecanoic Acid) Acidify Acidify to pH 2.5 (0.1M HCl) Sample->Acidify Condition Condition Cartridge (MeOH, then H2O) Sample->Condition AddSolvent Add Ethyl Acetate (Vortex 10 min) Acidify->AddSolvent Centrifuge Centrifuge at 4000g (Phase Separation) AddSolvent->Centrifuge Collect Collect Organic Layer & Dry under N2 Centrifuge->Collect Recon Reconstitute in Mobile Phase (LC-MS/MS Analysis) Collect->Recon Load Load Sample (pH adjusted to 3.0) Condition->Load Wash Wash Interferences (5% MeOH in H2O) Load->Wash Elute Elute Target (100% MeOH) Wash->Elute Elute->Recon

Comparative workflow of LLE vs. SPE for 5-oxoundecanoic acid extraction prior to LC-MS/MS.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every step in your protocol must serve a specific, validated purpose. Below are the optimized methodologies for both techniques.

Protocol A: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer 500 µL of the biological sample into a 2.0 mL microcentrifuge tube.

  • Acidification: Add 100 µL of 0.1 M HCl.

    • Causality: Lowers the pH to ~2.5, ensuring the complete protonation of the 5-oxoundecanoic acid carboxylate group to drive organic partitioning.

  • Solvent Addition: Add 1.0 mL of LC-MS grade ethyl acetate.

  • Partitioning: Vortex vigorously for 10 minutes.

    • Causality: Maximizes the interfacial surface area between the aqueous and organic phases, allowing the analyte to migrate based on its solubility affinity.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

    • Causality: Mechanically breaks micro-emulsions formed by the amphiphilic oxo-fatty acid and tightly packs precipitated proteins at the interface.

  • Collection & Drying: Carefully transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of the initial LC-MS mobile phase.

Protocol B: Solid Phase Extraction (SPE) using Polymeric HLB
  • Conditioning: Pass 1.0 mL of Methanol through a 30 mg/1 mL HLB cartridge, followed by 1.0 mL of LC-MS grade H2O.

    • Causality: Solvates the polymeric sorbent bed, preventing channel formation and maximizing the active surface area for analyte interaction.

  • Sample Pre-treatment: Dilute 500 µL of sample with 500 µL of 2% H3PO4 (aq).

    • Causality: Disrupts protein-analyte binding and neutralizes the target analyte for optimal reversed-phase retention.

  • Loading: Apply the pre-treated sample to the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the sorbent bed with 1.0 mL of 5% Methanol in H2O.

    • Causality: This specific elutropic strength is high enough to wash away hydrophilic endogenous salts and small polar metabolites, but too weak to disrupt the strong hydrophobic retention of the C11 carbon chain.

  • Elution: Elute the target analyte with 1.0 mL of 100% Methanol.

    • Causality: The high organic concentration overcomes both the hydrophobic and polar interactions, cleanly releasing 5-oxoundecanoic acid from the sorbent.

  • Evaporation & Reconstitution: Dry under nitrogen at 35°C and reconstitute in 100 µL of mobile phase.

Comparative Data Analysis

When evaluating extraction efficiency, we must look beyond raw recovery and consider matrix effects (ion suppression in MS) and workflow scalability. As demonstrated in comparative studies of sample preparation techniques, SPE consistently outperforms LLE in both recovery consistency and processing speed[4].

Performance MetricLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE - HLB)
Absolute Recovery (%) 71.5 ± 8.2%93.8 ± 3.4%
Matrix Effect (Ion Suppression) -26.4%-7.1%
Reproducibility (RSD %) 11.4%3.6%
Sample Volume Required 500 µL500 µL
Organic Solvent Consumption 1.0 mL per sample2.0 mL per sample (Total)
Processing Time (96-well format) ~60 minutes~15 minutes
Emulsion Risk High (Due to amphiphilic structure)None

Conclusion & Recommendations

While Liquid-Liquid Extraction remains a viable, low-cost method for simple matrices, its application for 5-oxoundecanoic acid in complex biological fluids is fundamentally flawed due to the molecule's surfactant-like tendency to form emulsions. This leads to high variability (RSD > 10%) and significant ion suppression (-26.4%) from co-extracted phospholipids.

Recommendation: For rigorous quantitative analysis, drug development assays, or high-throughput lipidomics, Solid Phase Extraction (SPE) using a polymeric HLB sorbent is the mandatory choice. It provides a self-validating, highly reproducible workflow that isolates the analyte with >93% recovery while reducing processing time by up to 75% compared to LLE[4].

References

  • PubChemLite - 5-oxoundecanoic acid (C11H20O3). uni.lu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNuYsJdiBQYvSSFMvXxNVKs7Dd8SOsbRwYff5NE-GLfsHA6_gC4CnqJ4eYwUaE9mNKiVI4qedSBGvVU7qyUiCpau4bf41yWtEpqGCX1ToBvnULlWYJrEeeibkavswzfp-4PAyMzAoCiSmVjphb]
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNQbWYKaW75F9AH0GZiJr5E6JR6LHfM08u6b_Z-42JXRR3Q0swrrYhlrHdDbLm9Zb-KemO-BQp27LXRjwbnnFpFo7jeULgK98YsE_C-SLuhLt9LfhLl887sw7b33DaVEediYAdSCjLRHoV36MZ5-7jtlQCy3NeZlkzhUmIwDKkvSSHlPjfxNF-HzyDPMfRaY8_OyD-aw3PmVdjC8bIEbYqCrSu93l4GJJLqLjXPVdVi9CFZC5G3gh0iWs-4O3HlAmV_LroZ-F3PH2Lq9LarPWNH_8=]
  • SLE, SPE and LLE – How are Those Different?Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvPI2sY61XvDmoLkMJa7VGIKYMksoTQ2h07RqVnscNGCKQZviVLwldYiMPYDoH-7bSNY0JzkBD-6M20UN7ZQCbm4fxkfC-XTIsfL-6sSEzSLJ726-TyCOa7DXKNnHfXlMKzMgROl7LYhuNmnoPSA8A2pldH5mGtILFJ2L5zJDz]
  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq8JNJz_xRjfmbmvER85XrXarH4McGrALbiJTbJATtGbWqm3fRzZ6DZnlLpPfST8FIQ_3kSHaQu_ODKDbBHdFP6wK4-LZASRLNRY7piyDAdpJInuzhs-goalCeX2Igxf_Isyh8O5Q2Q0QdUxAHh2mHAMidsfQbuWDNn08u-iwdwjYp3mE6sJb7JMCJ7aBduG6iBOR28-qrCexUxHrf60IyR4VB0nNCI03PmB7hdJ_1U8VcdFWsPlbWpkdbb2KyZZY=]

Sources

Validation

A Technical Guide to the Structural and Functional Landscape of 5-Oxoundecanoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Keto-Functionalized Fatty Acids Keto acids, organic compounds containing both a carboxylic acid and a ketone functional gr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Keto-Functionalized Fatty Acids

Keto acids, organic compounds containing both a carboxylic acid and a ketone functional group, are pivotal players in a myriad of biological processes. Their unique chemical architecture allows them to participate in metabolic pathways and exhibit diverse biological activities. 5-Oxoundecanoic acid, a member of the medium-chain fatty acid family, and its isomers represent a compelling area of study due to their potential as signaling molecules and therapeutic agents. The position of the ketone group along the carbon chain can profoundly influence the molecule's physicochemical properties, reactivity, and ultimately, its biological function. This guide will explore these subtleties, providing a comparative framework for understanding and utilizing these compounds in research and development.

Structural Isomerism in Oxoundecanoic Acids

The focus of this guide is the positional isomers of 5-oxoundecanoic acid, where the carbonyl group is located at different positions along the eleven-carbon undecanoic acid backbone. The molecular formula for all these isomers is C₁₁H₂₀O₃, and the molecular weight is 200.28 g/mol .[1][2][3][4][5][6]

The isomers under consideration are:

  • 3-Oxoundecanoic acid

  • 4-Oxoundecanoic acid

  • 5-Oxoundecanoic acid

  • 6-Oxoundecanoic acid

  • 7-Oxoundecanoic acid

  • 9-Oxoundecanoic acid

  • 10-Oxoundecanoic acid

The structural variations among these isomers are illustrated below.

G cluster_3 3-Oxoundecanoic acid cluster_4 4-Oxoundecanoic acid cluster_5 5-Oxoundecanoic acid cluster_6 6-Oxoundecanoic acid cluster_7 7-Oxoundecanoic acid cluster_9 9-Oxoundecanoic acid cluster_10 10-Oxoundecanoic acid struct3 HOOC-CH₂-C(=O)-(CH₂)₇-CH₃ struct4 HOOC-(CH₂)₂-C(=O)-(CH₂)₆-CH₃ struct5 HOOC-(CH₂)₃-C(=O)-(CH₂)₅-CH₃ struct6 HOOC-(CH₂)₄-C(=O)-(CH₂)₄-CH₃ struct7 HOOC-(CH₂)₅-C(=O)-(CH₂)₃-CH₃ struct9 HOOC-(CH₂)₇-C(=O)-CH₂-CH₃ struct10 HOOC-(CH₂)₈-C(=O)-CH₃

Figure 1: Chemical structures of positional isomers of oxoundecanoic acid.

Comparative Physicochemical Properties

The position of the ketone group influences intermolecular interactions and molecular packing, leading to variations in physicochemical properties. A summary of available and predicted data is presented in Table 1. It is important to note that experimental data for many of these isomers is scarce, and some values are predicted based on computational models.

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)SolubilityPredicted logP
3-Oxoundecanoic acid 4435-85-2Not AvailableNot AvailableNot Available3.2[4]
4-Oxoundecanoic acid Not AvailableNot AvailableNot AvailableNot Available2.4[5]
5-Oxoundecanoic acid 16424-28-553.00 to 58.00324.00 to 326.00 at 760.00 mm HgVery slightly soluble in water; Soluble in alcohol2.2[1]
6-Oxoundecanoic acid 91214-05-0Not AvailableNot AvailableNot AvailableNot Available
7-Oxoundecanoic acid 71173-33-6Not AvailableNot AvailableNot AvailableNot Available
9-Oxoundecanoic acid 91267-42-4Not AvailableNot AvailableNot Available2.2[3]
10-Oxoundecanoic acid 676-00-6Not AvailableNot AvailableStorage Condition: 2-8℃Not Available

Table 1: Physicochemical Properties of Oxoundecanoic Acid Isomers.[1][2][3][4][5][7][8][9]

The central placement of the ketone in 5-, 6-, and 7-oxoundecanoic acid may lead to more compact structures and potentially higher melting points compared to isomers where the ketone is closer to the ends of the chain. The predicted octanol-water partition coefficient (logP) suggests that these compounds are moderately lipophilic.

Spectroscopic and Chromatographic Differentiation: Experimental Protocols

Distinguishing between these positional isomers requires robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary methods for their separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high-resolution separation and structural elucidation through mass fragmentation patterns. Due to the low volatility of keto acids, derivatization is a mandatory step.[10]

Experimental Protocol: GC-MS Analysis of Oxoundecanoic Acid Isomers

  • Derivatization:

    • Methyl Esterification: To a dried sample (1-5 mg), add 1 mL of 2% (v/v) H₂SO₄ in methanol. Heat at 60°C for 1 hour. Neutralize with 5% NaHCO₃ and extract the fatty acid methyl esters (FAMEs) with hexane.

    • Silylation: To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

Expected Fragmentation: The mass spectra of the derivatized isomers will exhibit characteristic fragmentation patterns. The position of the keto group will influence the cleavage of the carbon chain, leading to unique fragment ions that allow for isomer differentiation.

G cluster_workflow GC-MS Experimental Workflow Sample Sample Derivatization Derivatization Sample->Derivatization Methyl Esterification & Silylation GC_Injection GC_Injection Derivatization->GC_Injection Volatile Analyte GC_Separation GC_Separation GC_Injection->GC_Separation Temperature Gradient MS_Detection MS_Detection GC_Separation->MS_Detection Ionization & Fragmentation Data_Analysis Data_Analysis MS_Detection->Data_Analysis Mass Spectra

Figure 2: GC-MS experimental workflow for the analysis of oxoundecanoic acid isomers.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can also be employed to separate these isomers, often without the need for derivatization.[11][12][13]

Experimental Protocol: HPLC Analysis of Oxoundecanoic Acid Isomers

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Gradient Elution: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 210 nm or coupled to a mass spectrometer (LC-MS) for enhanced specificity.

Elution Order: The elution order in reversed-phase HPLC is influenced by the polarity of the isomers. Isomers with the ketone group closer to the carboxylic acid (e.g., 3-oxo) are generally more polar and will elute earlier than those with the ketone group further down the chain.

Comparative Biological Activity: A Predictive Outlook

While direct comparative studies on the biological activities of these specific oxoundecanoic acid isomers are limited, we can infer potential functions based on the known roles of medium-chain fatty acids (MCFAs) and other keto acids.

MCFAs are recognized for their unique metabolic and signaling properties.[14][15][16][17][18] They are readily absorbed and metabolized, serving as an alternative energy source for various tissues, including the brain.[14][18] Some MCFAs have also demonstrated antimicrobial and anti-inflammatory activities.[15][16]

The position of the ketone group is likely to be a critical determinant of biological activity by influencing:

  • Enzyme-Substrate Interactions: The specific binding of these isomers to enzymes involved in fatty acid metabolism or signaling pathways will be highly dependent on the ketone's position.

  • Membrane Permeability: The polarity differences among isomers can affect their ability to cross cellular membranes and reach intracellular targets.

  • Receptor Binding: If these molecules act as ligands for specific receptors, the positioning of the ketone will be crucial for receptor affinity and activation.

For instance, isomers with the ketone at the β-position (3-oxo) are intermediates in fatty acid oxidation. It is plausible that the various positional isomers could have differential effects on metabolic pathways, cellular signaling, and potentially exhibit distinct therapeutic properties. Further research is warranted to elucidate the specific biological roles of each isomer.

Conclusion and Future Directions

This guide has provided a comprehensive structural and functional comparison of 5-oxoundecanoic acid and its positional isomers. While a complete experimental dataset for all isomers is not yet available, this document consolidates the current knowledge and provides a framework for future research. The analytical protocols detailed herein offer a starting point for the robust separation and identification of these closely related compounds.

The subtle structural differences conferred by the position of the ketone group are anticipated to translate into distinct physicochemical and biological properties. Future research should focus on the synthesis and purification of all positional isomers to enable a comprehensive experimental evaluation of their properties. Furthermore, in-depth biological assays are necessary to uncover the specific roles of each isomer in cellular processes and to explore their potential as therapeutic agents in areas such as metabolic disorders, neurodegenerative diseases, and infectious diseases.

References

  • 10-oxoundecanoic acid - Physico-chemical Properties. ChemBK. Available at: [Link]

  • Augustin, K., et al. (2021). Potential benefits of medium chain fatty acids in aging and neurodegenerative disease. Ageing Research Reviews, 72, 101481.
  • 11-chloro-10-oxoundecanoic acid - 60254-74-2, C11H19ClO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • Fatty Acid Analysis by HPLC. Nacalai Tesque. Available at: [Link]

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  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. Available at: [Link]

  • Jung, K. M., et al. (1982). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of lipid research, 23(4), 535-547.
  • Quehenberger, O., et al. (2010). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(10), 1109-1117.
  • Li, Y., et al. (2023). Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review. Metabolites, 13(8), 933.
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  • Takashima, S., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21-27.
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  • Croteau, E., et al. (2021). The Ketogenic Effect of Medium-Chain Triacylglycerides. Frontiers in nutrition, 8, 747284.
  • Neth, B. J., et al. (2020). Supplementation of Regular Diet With Medium-Chain Triglycerides for Procognitive Effects: A Narrative Review. Frontiers in Nutrition, 7, 137.
  • Chemical Properties of Pentanoic acid, 4-oxo- (CAS 123-76-2). Cheméo. Available at: [Link]

  • Jira, W., et al. (1996). Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation. Analytical biochemistry, 233(2), 177-185.
  • 5-OXOUNDECANOIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]

  • A new double column HPLC method for rapid separation of fatty acids. Semantic Scholar. Available at: [Link]

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  • 9-Oxoundecanoic acid | C11H20O3 | CID 5282986. PubChem. Available at: [Link]

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  • 6-Oxohexanoic acid | C6H10O3 | CID 440918. PubChem. Available at: [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxoundecanoic acid
Reactant of Route 2
Reactant of Route 2
5-Oxoundecanoic acid
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